(4-Bromo-2,3-difluorophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-55-0 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Bromo-2,3-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
(4-Bromo-2,3-difluorophenyl)methanol is a polyhalogenated aromatic alcohol that has emerged as a strategically important building block in contemporary organic synthesis. Its unique molecular architecture, featuring a reactive benzyl alcohol moiety, a versatile bromine handle for cross-coupling reactions, and the modulating electronic effects of two fluorine atoms, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Core Chemical and Physical Properties
This compound, with the CAS Number 162744-55-0, is a compound that balances the reactivity of a primary alcohol and an aryl bromide with the unique electronic signature of a difluorinated phenyl ring.[1]
Structural and Physical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.01 g/mol | [1] |
| Appearance | Powder or oil at room temperature | [1] |
| Boiling Point (Predicted) | 256.9 ± 35.0 °C | - |
| Density (Predicted) | 1.744 ± 0.06 g/cm³ | - |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | [2] |
Note: Predicted values are based on computational models and may differ from experimentally determined values.
Figure 1: Chemical structure of this compound.
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the two protons on the phenyl ring, a singlet for the benzylic methylene protons, and a broad singlet for the hydroxyl proton. The aromatic protons are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbons attached to the fluorine atoms will appear as doublets due to C-F coupling. The carbon bearing the bromine atom will also have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and the methylene group, C=C stretching vibrations of the aromatic ring, and C-F and C-Br stretching vibrations in the fingerprint region.
1.2.3. Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the hydroxyl group, the bromine atom, and other fragments.
Synthesis and Manufacturing
The most common and direct route to this compound is through the reduction of the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde.
Key Synthetic Pathway: Reduction of an Aldehyde
This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The reaction is generally high-yielding and proceeds under mild conditions.[3]
Figure 2: Synthesis of this compound.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)[4]
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol (10-20 volumes). The dissolution ensures that the aldehyde is readily accessible to the reducing agent.
-
Cooling the Reaction Mixture: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction between sodium borohydride and the protic solvent, as well as the reduction of the aldehyde.[5]
-
Addition of the Reducing Agent: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Adding the reducing agent in portions helps to manage the rate of reaction and prevent a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This self-validating step ensures the reaction has gone to completion before proceeding to the work-up.
-
Quenching the Reaction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. This step neutralizes any remaining reducing agent and hydrolyzes the borate esters formed during the reaction.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent such as diethyl ether or ethyl acetate. Extract the aqueous layer with the organic solvent (2-3 times). This separates the desired organic product from inorganic byproducts.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. This step is essential to remove any residual water before solvent evaporation.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. The crude this compound can be purified by column chromatography on silica gel if necessary to yield the final product.
Chemical Reactivity and Synthetic Utility
This compound is a trifunctional molecule, and its reactivity is dictated by the interplay of the alcohol, the aryl bromide, and the difluorinated ring.
Reactions of the Alcohol Moiety
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde, using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other standard etherification protocols.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will yield the corresponding esters.
Reactions of the Aryl Bromide
The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing a wide range of aryl or alkyl groups at the 4-position.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes introduces a vinyl group at the 4-position.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, results in the formation of an arylethyne.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to N-arylated products.
Figure 3: Key reactions of this compound.
Applications in Drug Discovery and Materials Science
The unique combination of functional groups and the presence of fluorine atoms make this compound a valuable intermediate in several areas of research and development.
Pharmaceutical Applications
The incorporation of fluorinated motifs is a common strategy in modern drug design to enhance the metabolic stability and binding affinity of drug candidates.[1] this compound serves as a key starting material for the synthesis of a variety of biologically active molecules, with potential applications in treating neurological disorders.[1] While specific drug candidates derived directly from this molecule are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, fluorinated and brominated phenyl rings are common features in kinase inhibitors and other targeted therapies.
Agrochemicals
Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and environmental persistence of agrochemicals. The reactivity of the bromine and alcohol functionalities allows for the incorporation of the (4-bromo-2,3-difluorophenyl)methyl moiety into novel pesticide and herbicide candidates.
Materials Science
The electronic properties imparted by the fluorine and bromine atoms make this molecule a potential building block for the synthesis of functional organic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
Hazard Identification
Based on available data, this compound is classified with the GHS07 pictogram and carries the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in various fields of chemical synthesis. Its unique combination of a reactive alcohol, a cross-coupling-ready bromide, and the electronic influence of two fluorine atoms provides chemists with a powerful tool for the construction of complex molecular architectures. As the demand for sophisticated fluorinated compounds continues to grow, particularly in the life sciences and materials science, the importance of intermediates like this compound is set to increase.
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Organic Syntheses. (n.d.). Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde. Retrieved from [Link]
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The Strategic Utility of (4-Bromo-2,3-difluorophenyl)methanol in Modern Drug Discovery: A Technical Guide
Introduction: A Multifaceted Building Block for Complex Molecular Architectures
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing a compound's pharmacological profile. The subject of this guide, (4-Bromo-2,3-difluorophenyl)methanol (CAS Number: 162744-55-0), represents a sophisticated and highly versatile building block that stands at the intersection of several key chemical functionalities.[1] Its structure, featuring a brominated and difluorinated phenyl ring coupled with a primary alcohol, offers a unique combination of reactive handles and modulating electronic properties. This trifecta of functionalities—a nucleophilic alcohol, a bromine atom amenable to cross-coupling reactions, and the metabolic stability conferred by the fluorine atoms—positions this molecule as a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2]
The difluoro substitution pattern at the 2 and 3 positions of the phenyl ring creates a distinct electronic environment that can significantly influence molecular recognition and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its applications as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase and anti-inflammatory inhibitors.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in synthesis and research. The key properties of this compound are summarized below. It is important to note that while some of the following data is based on experimental findings for analogous compounds, other values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 162744-55-0 | [2] |
| Molecular Formula | C₇H₅BrF₂O | [1][2] |
| Molecular Weight | 223.01 g/mol | [1][2] |
| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature | [2] |
Spectroscopic Data Summary:
| Technique | Observed Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the alcohol. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms. Specifically, the H-5 proton is anticipated to resonate around 7.2-7.4 ppm as a doublet of doublets, with coupling constants (J) in the range of 8-10 Hz for H-F coupling and around 8 Hz for H-H coupling. The H-6 proton is expected to appear at approximately 7.0-7.2 ppm as a doublet with a J(H,F) of 8-10 Hz, primarily coupled to the fluorine at the 2-position.[1] |
| ¹³C NMR | The carbon NMR spectrum will be characterized by signals for the seven carbon atoms, with the chemical shifts influenced by the electronegative fluorine and bromine substituents. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. |
| ¹⁹F NMR | The fluorine NMR spectrum is a critical tool for confirming the structure and purity of this compound. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2 and 3 positions, with their chemical shifts and coupling patterns providing valuable structural information. |
| Mass Spectrometry (MS) | The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M+) would be observed at m/z 222 and 224. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and halogen atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region, and C-Br stretching vibrations will appear at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present. |
Synthesis Protocol: Reduction of 4-Bromo-2,3-difluorobenzoic Acid
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 4-Bromo-2,3-difluorobenzoic acid, using a borane-tetrahydrofuran (BH₃·THF) complex. This method is highly selective for the reduction of carboxylic acids to primary alcohols and is generally high-yielding.
Reaction Scheme:
A simplified workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to maintain an inert atmosphere throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, approximately 2.0-3.0 eq) to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30-60 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute hydrochloric acid (HCl) at 0 °C to decompose the excess borane complex. Caution: Hydrogen gas is evolved during this step, so ensure adequate ventilation.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because the borane-THF complex reacts violently with water.
-
Slow Addition at Low Temperature: The slow, controlled addition of the reducing agent at 0 °C is necessary to manage the exothermic nature of the reaction and prevent side reactions.
-
Aqueous Workup: The quenching step is essential to neutralize any remaining reactive borane species, making the reaction mixture safe to handle and enabling the extraction of the final product.
Applications in Drug Discovery and Development
This compound serves as a pivotal building block in the synthesis of a variety of biologically active molecules, with its application being particularly prominent in the development of kinase inhibitors and anti-inflammatory agents.
Role in Kinase Inhibitor Synthesis:
Protein kinases are a crucial class of enzymes that are often dysregulated in diseases such as cancer.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of this compound provides a versatile scaffold for the synthesis of such inhibitors. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aromatic and heteroaromatic moieties, which are often key for binding to the kinase active site. The alcohol functionality can be further modified, for instance, by conversion to an ether or an amine, to explore additional interactions within the binding pocket.
Illustrative Synthetic Pathway:
A conceptual workflow for the synthesis of a kinase inhibitor scaffold.
Role in Anti-inflammatory Drug Development:
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is an ongoing area of research. Fluorinated compounds are of particular interest in this field due to their potential to modulate the activity of inflammatory enzymes and receptors. This compound can be used as a starting material to synthesize compounds that target key players in the inflammatory cascade. For example, derivatives of this molecule have been explored for their potential to inhibit cyclooxygenase (COX) enzymes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
The synthesis protocol described above involves the use of borane-tetrahydrofuran complex, which is a flammable and corrosive reagent that reacts violently with water. It is crucial to handle this reagent under an inert atmosphere and to quench it carefully.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its unique combination of a primary alcohol, a bromine atom, and a difluorinated phenyl ring provides a powerful platform for the construction of complex molecular architectures with desirable pharmacological properties. The synthetic accessibility of this compound, coupled with its potential for diversification, ensures its continued relevance in the quest for novel and effective therapeutic agents. The protocols and information presented in this guide are intended to provide researchers and scientists with a comprehensive understanding of the core attributes and practical applications of this valuable chemical intermediate.
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(4-Bromo-2,3-difluorophenyl)methanol molecular weight and formula
An In-Depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
This compound is a halogenated aromatic alcohol that has emerged as a strategically important building block in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a reactive hydroxymethyl group, a synthetically versatile bromine atom, and a difluorinated phenyl ring, offers a unique combination of properties. This guide provides a comprehensive technical overview of its molecular characteristics, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its critical role in the development of novel pharmaceuticals and advanced materials. The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable intermediate for researchers and drug development professionals.[1][2]
Core Molecular Profile
The fundamental properties of this compound are summarized below. These data are essential for reaction planning, analytical characterization, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrF₂O | [1][2][3] |
| Molecular Weight | 223.01 g/mol | [1][2][3][4] |
| CAS Number | 162744-55-0 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-2,3-difluorobenzyl alcohol | [3] |
| Appearance | Yellow powder | [3] |
| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [2][3] |
| pKa | 13.22 ± 0.10 (Predicted) | [3] |
The Strategic Importance in Medicinal Chemistry and Synthesis
The utility of this compound stems from the distinct roles of its three key functional components. The contemporary pharmaceutical industry recognizes that fluorinated compounds are essential, with approximately 20% of all pharmaceuticals containing fluorine.[1]
-
Difluoro Substituents : The two fluorine atoms on the aromatic ring are not mere placeholders. As the most electronegative element, fluorine profoundly alters the molecule's properties. The difluoro pattern enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, it modulates the acidity of the hydroxyl proton and can influence the conformation of the molecule, which can lead to improved binding affinity and selectivity for biological targets.[1][5]
-
Bromine Atom : The bromine at the 4-position is a versatile synthetic handle. It is an ideal substituent for engaging in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This capability allows for the efficient construction of complex carbon-carbon and carbon-heteroatom bonds, making this compound a valuable starting material for building diverse molecular libraries for drug discovery screening.[1][2]
-
Hydroxymethyl Group : The primary alcohol (-CH₂OH) function serves as a nucleophile and a hydrogen bond donor. It provides a reactive site for subsequent chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, further expanding its synthetic potential.
Synthesis and Purification Protocol
The most common and efficient synthesis of this compound involves the selective reduction of the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde. This method is favored for its high yield, mild reaction conditions, and operational simplicity.
Experimental Workflow Diagram
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A Technical Guide to the Synthetic Utility of (4--Bromo-2,3-difluorophenyl)methanol
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key physicochemical properties. Fluorination can enhance metabolic stability, improve bioavailability, and alter electronic characteristics, making fluorinated compounds highly sought after.[1] Approximately one-fifth of all pharmaceuticals contain fluorine, highlighting its importance.[1] (4-Bromo-2,3-difluorophenyl)methanol emerges as a particularly valuable synthetic building block, offering a trifecta of reactive sites: a primary alcohol, a synthetically versatile aryl bromide, and an electronically distinct difluorinated phenyl ring.[1]
This guide provides an in-depth technical overview of this compound, detailing its synthesis and exploring its utility in key synthetic transformations. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures.[1]
Physicochemical Properties & Safety Considerations
A thorough understanding of a starting material's properties is fundamental to its effective and safe use in the laboratory.
Key Properties
| Property | Value |
| CAS Number | 162744-55-0 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
(Data sourced from commercial suppliers and chemical databases)
Safety & Handling
As with any halogenated organic compound, appropriate safety precautions are essential.
-
Hazard Identification : While specific GHS data for this exact isomer is limited, analogous compounds like 4-bromobenzyl alcohol are known to cause serious eye irritation and may cause skin and respiratory irritation.[2]
-
Personal Protective Equipment (PPE) : Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of the Starting Material
The most common and direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde.[1] This precursor itself can be synthesized from commercially available materials.
Workflow for Synthesis
The synthesis follows a logical two-step process: formylation of a bromodifluorobenzene precursor followed by reduction of the resulting aldehyde.
Sources
An In-depth Technical Guide to the Retrosynthesis of (4-Bromo-2,3-difluorophenyl)methanol
This guide provides a comprehensive overview of the retrosynthetic analysis and a viable synthetic pathway for (4-bromo-2,3-difluorophenyl)methanol, a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs).[1][2] The unique substitution pattern of this compound, featuring both bromine and fluorine atoms, allows for diverse downstream functionalization, making it a valuable building block in medicinal chemistry and materials science.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic choices behind the synthesis.
Introduction and Strategic Importance
This compound (CAS No: 162744-55-0) is a polyhalogenated aromatic alcohol.[3] Its molecular structure is of significant interest in pharmaceutical development, where the presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3]
This guide will deconstruct the synthesis of this target molecule through a logical retrosynthetic approach, followed by a detailed, step-by-step forward synthesis protocol. The methodologies described are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a primary disconnection at the carbon-carbon bond between the phenyl ring and the hydroxymethyl group. This leads to two main synthetic strategies.
Strategy 1: Functional Group Interconversion (FGI)
The most direct and common disconnection involves the functional group interconversion of the alcohol to a carbonyl group. This identifies 4-bromo-2,3-difluorobenzaldehyde as the key precursor. This is a robust and reliable transformation, as the reduction of an aldehyde to a primary alcohol is a high-yielding and chemoselective reaction.
Strategy 2: Carbon-Carbon Bond Formation
An alternative approach would be to form the C-C bond directly. This would involve a formylation reaction of an organometallic species derived from a suitable precursor. Disconnecting the C-C bond leads to a synthon representing a 4-bromo-2,3-difluorophenyl anion, which can be practically sourced from 1-bromo-2,3-difluorobenzene via a lithium-halogen exchange or Grignard reagent formation.
For the purpose of this guide, we will focus on a combination of these strategies, which represents a logical and experimentally validated pathway. The retrosynthesis is visualized in the diagram below.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Pathway
The forward synthesis follows the logic of our retrosynthetic analysis, commencing with the commercially available 1-bromo-2,3-difluorobenzene. The synthesis is a two-step process:
-
Step 1: Formylation of 1-bromo-2,3-difluorobenzene to yield 4-bromo-2,3-difluorobenzaldehyde.
-
Step 2: Reduction of 4-bromo-2,3-difluorobenzaldehyde to the target molecule, this compound.
The overall workflow is depicted below.
Caption: Forward synthesis workflow for this compound.
Physical and Chemical Properties of Key Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | 192.99 | Colorless to pale yellow liquid | 158.3 |
| 4-Bromo-2,3-difluorobenzaldehyde | 644985-24-0 | C₇H₃BrF₂O | 221.00 | White to off-white solid | N/A |
| This compound | 162744-55-0 | C₇H₅BrF₂O | 223.01 | Yellow powder | 256.9 (Predicted) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,3-difluorobenzaldehyde
This procedure involves the ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by quenching with N,N-dimethylformamide (DMF). The use of n-butyllithium (n-BuLi) requires strict anhydrous and inert atmosphere conditions.
Materials:
-
1-Bromo-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF (10 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-bromo-2,3-difluorobenzaldehyde as a white to off-white solid.
Step 2: Synthesis of this compound
This step involves the reduction of the aldehyde functional group using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
In a round-bottom flask, dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound as a yellow powder. Further purification can be achieved by recrystallization if necessary.
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons: Two distinct signals in the downfield region (approx. 7.0-7.4 ppm). H-5 appears as a doublet of doublets due to coupling with both fluorine atoms. H-6 appears as a doublet, primarily coupled to the fluorine at position 2.[3] Methylene protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) around 4.5-4.8 ppm.[3] Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent. |
| ¹³C NMR | Aromatic carbons: Signals in the aromatic region (approx. 110-160 ppm). The fluorine-bearing carbons (C2 and C3) will show large one-bond C-F coupling constants (¹JCF ≈ 245-250 Hz) and smaller two- or three-bond couplings.[3] Methylene carbon (-CH₂OH): A signal around 60-65 ppm. |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (223.01 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom. |
| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-F stretching bands in the region of 1000-1400 cm⁻¹. |
Safety Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. It should only be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Always use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.
-
General Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.
Conclusion
The retrosynthetic analysis and subsequent forward synthesis presented in this guide provide a robust and reliable pathway for the preparation of this compound. The two-step synthesis, involving a directed ortho-lithiation followed by a standard reduction, is an efficient route to this valuable intermediate. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis.
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1-Bromo-2,3-difluorobenzene. (n.d.). LookChem. Retrieved from [Link]
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1-Bromo-2,3-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]
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Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]
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4-Bromo-2,6-difluorobenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to (4-Bromo-2,3-difluorophenyl)methanol: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Intermediate
(4-Bromo-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol that has garnered significant interest as a versatile building block in the realms of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its strategic importance lies in the unique combination of three key functional groups on a stable phenyl ring: a reactive hydroxymethyl group, a synthetically versatile bromine atom, and the modulating influence of two fluorine atoms. This trifecta of functionalities provides a powerful platform for the construction of complex molecular architectures with tailored properties.
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] The specific 2,3-difluoro substitution pattern in this molecule creates a distinct electronic environment that can significantly influence intermolecular interactions and the overall pharmacological profile of a target compound.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, properties, and applications of this compound, offering a technical resource for professionals in the field.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1]
Synonyms
In literature and commercial listings, this compound may be referred to by several other names, including:
-
4-Bromo-2,3-difluorobenzyl alcohol[2]
-
Benzenemethanol, 4-bromo-2,3-difluoro-
Key Identifiers
| Identifier | Value |
| CAS Number | 162744-55-0[3] |
| Molecular Formula | C₇H₅BrF₂O[1] |
| Molecular Weight | 223.01 g/mol [1] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and use in synthesis.
Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not available | |
| Boiling Point | 256.9 ± 35.0 °C (Predicted) | |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of this compound. The presence of fluorine and bromine atoms leads to characteristic spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the benzylic protons (CH₂OH) and distinct multiplets for the aromatic protons, with couplings to the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being influenced by the electronegative fluorine and bromine substituents. Carbon-fluorine couplings are a key diagnostic feature.
-
¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the electronic environment of the fluorine atoms. The two distinct fluorine atoms at the 2- and 3-positions will likely show complex coupling patterns.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Manufacturing
This compound is typically synthesized from commercially available starting materials. The most common and direct laboratory-scale synthesis involves the reduction of the corresponding aldehyde.
Synthetic Pathway: Reduction of 4-Bromo-2,3-difluorobenzaldehyde
The reduction of the aldehyde functional group in 4-Bromo-2,3-difluorobenzaldehyde to a primary alcohol is a high-yielding and straightforward transformation.
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 4-Bromo-2,3-difluorobenzaldehyde
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by column chromatography on silica gel.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a key building block for the synthesis of a wide range of biologically active molecules.[2] The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further avenues for molecular elaboration. The difluorophenyl moiety is often incorporated to enhance the pharmacokinetic and pharmacodynamic properties of the final compound.[1]
Materials Science
In the field of materials science, this compound and its derivatives are explored for the development of novel organic materials with specific electronic and photophysical properties.[1] The presence of the heavy bromine atom and the electron-withdrawing fluorine atoms can influence the electronic structure and intermolecular packing of organic molecules, which are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a general guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat and appropriate footwear.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive alcohol, a synthetically adaptable bromine atom, and the beneficial electronic properties of a difluorinated phenyl ring makes it a sought-after intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in research and development endeavors.
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PubChemLite. (n.d.). (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). Retrieved from [Link]
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ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]
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NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluorobenzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of 3 5 Bromo 2 3 Dimethoxy Phe. Retrieved from [Link]
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Physical and chemical properties of (4-bromo-2,3-difluorophenyl)methanol
An In-Depth Technical Guide to (4-bromo-2,3-difluorophenyl)methanol: Properties, Synthesis, and Applications
Abstract
This compound, also known as 4-bromo-2,3-difluorobenzyl alcohol, is a strategically important fluorinated building block in modern synthetic chemistry. Its molecular architecture, featuring a reactive hydroxymethyl group, a versatile aryl bromide, and the unique electronic influence of a difluorinated phenyl ring, makes it an invaluable intermediate for the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and applications, with a focus on its utility for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices and provide actionable protocols to demonstrate its practical significance.
Introduction and Strategic Importance
This compound holds a critical position in contemporary synthetic chemistry as a multifunctional building block.[1] The significance of this compound is rooted in the synergistic interplay of its three key structural features:
-
Primary Alcohol (-CH₂OH): This functional group serves as a versatile handle for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and nucleophilic substitution reactions.
-
Aryl Bromide (Ar-Br): The bromine atom is an exceptional leaving group and a key participant in numerous metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.
-
Difluorinated Phenyl Ring: The presence of two fluorine atoms on the aromatic ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] Fluorine is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing this element, often to enhance properties like bioavailability and target binding affinity.[1][2] The specific 2,3-difluoro substitution pattern creates a unique electronic environment that can influence molecular interactions and biological activity.[1]
This guide offers a detailed exploration of this compound, providing both foundational knowledge and practical insights into its application.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
Chemical Identity
The compound is uniquely identified by its CAS Registry Number and its structural formula.
| Identifier | Value | Reference |
| CAS Number | 162744-55-0 | [1][3] |
| Molecular Formula | C₇H₅BrF₂O | [1][3] |
| Molecular Weight | 223.01 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-2,3-difluorobenzyl alcohol | [1][3] |
| SMILES | OCc1ccc(Br)c(F)c1F | [1] |
Physical Properties
The physical state and solubility characteristics dictate the handling, storage, and reaction conditions for this compound.
| Property | Value | Reference |
| Appearance | Yellow powder/solid | [3] |
| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [3][4] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 13.22 ± 0.10 (Predicted) | [3] |
| Storage | Store at room temperature | [3][4] |
Structural Analysis
Spectroscopic Characterization
Analytical techniques provide an unambiguous fingerprint for the structural confirmation and purity assessment of this compound.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons resonate in the downfield region (δ ≈ 7.0-7.4 ppm), showing complex splitting patterns due to H-H and H-F couplings. The benzylic methylene protons (-CH₂OH) typically appear as a singlet or a narrowly split multiplet around δ 4.6-4.8 ppm.[1] |
| ¹³C NMR | The spectrum provides detailed information on the carbon skeleton, with distinct signals for the benzylic carbon, the halogen-substituted aromatic carbons (showing C-F coupling), and the unsubstituted aromatic carbons. |
| Mass Spec. | Under electron impact (EI) conditions, the mass spectrum shows a characteristic molecular ion cluster for a monobrominated compound, with two peaks of nearly equal intensity at m/z 223 (⁷⁹Br) and 225 (⁸¹Br).[1] |
| IR Spec. | Key absorptions include a broad O-H stretch (≈ 3200-3600 cm⁻¹), C-O stretch (≈ 1050-1150 cm⁻¹), and aromatic C-H and C=C stretches. |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde.
Synthetic Workflow: Reduction of 4-bromo-2,3-difluorobenzaldehyde
This protocol outlines a reliable method for the synthesis, emphasizing safety and purification. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild and selective reducing agent that is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄), and it will not reduce the aryl halide.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Dissolution: Dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of deionized water or dilute hydrochloric acid (1M HCl) to decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Rationale: Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient separation.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its ability to serve as a versatile precursor for more complex molecules. The distinct reactivity of its functional groups can be selectively addressed to build molecular complexity.
Caption: Key synthetic transformations of this compound.
-
Reactions at the Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). It can also undergo esterification with acyl chlorides or carboxylic acids, or be converted to an ether under Williamson ether synthesis conditions.
-
Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, vinyl, and alkynyl groups (Suzuki, Stille, Heck, Sonogashira couplings) or the formation of C-N and C-O bonds (Buchwald-Hartwig amination/etherification). This versatility is central to its role in constructing complex molecular scaffolds for drug discovery.[4]
Applications in Research and Drug Development
The unique structural attributes of this compound make it a valuable intermediate in several high-value research areas.
-
Pharmaceutical Development: It is a key intermediate in synthesizing fluorinated active pharmaceutical ingredients (APIs).[4] Its derivatives are explored as kinase inhibitors for oncology, anti-inflammatory agents, and potential modulators of neurotransmission for treating neurological disorders.[1][4] The difluorophenyl motif is often employed to enhance metabolic stability and improve pharmacokinetic profiles.[1]
-
Agrochemical Research: Similar to its role in pharmaceuticals, this compound is used to design novel pesticides and herbicides. The inclusion of fluorine atoms can increase the biological efficacy and metabolic stability of these agents.[4]
-
Material Science: The unique electronic properties conferred by the bromo- and difluoro-substituents make it a candidate for synthesizing novel organic materials with potential applications in electronics and optics.[1]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
| Safety Aspect | Guideline | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] |
| PPE | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves. | [6][7] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | [5][8] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [3][4][8] |
| First-Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [6][8] |
| First-Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. | [6][8] |
Conclusion
This compound is more than just a chemical compound; it is a versatile tool that empowers chemists to construct complex and valuable molecules. Its trifecta of reactive sites—the alcohol, the aryl bromide, and the fluorinated ring—provides a robust platform for innovation in drug discovery, agrochemicals, and material science. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for unlocking its full potential in scientific research and development.
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This compound - MySkinRecipes. [Link]
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4-Bromo-2-fluorobenzyl alcohol - ChemBK. [Link]
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Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central. [Link]
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(4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O) - PubChemLite. [Link]
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Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds - The Royal Society of Chemistry. [Link]
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Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3) - Cheméo. [Link]
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4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98% - IndiaMART. [Link]
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From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]
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(4-Bromo-2,3-difluorophenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
(4-Bromo-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅BrF₂O.[1][2] Its significance in contemporary synthetic and medicinal chemistry stems from the unique combination of a reactive primary alcohol, a bromine atom amenable to cross-coupling reactions, and a difluorinated phenyl ring. The strategic placement of fluorine atoms is a well-established strategy in drug discovery to modulate key molecular properties such as metabolic stability, bioavailability, and target binding affinity.[1] This guide provides an in-depth overview of the commercial availability, synthesis, key applications, and chemical properties of this compound, designed for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 162744-55-0 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.01 g/mol [1][2] |
| IUPAC Name | This compound |
| Synonyms | 4-Bromo-2,3-difluorobenzyl alcohol |
| SMILES | C1=CC(=C(C(=C1CO)F)F)Br |
| InChI Key | QUNPEOZOKHEQDK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Crystalline Powder / Solid | [3] |
| Boiling Point | 256.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room temperature; Sealed in dry, 2-8°C for long-term | [2] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers, typically at purities of 95% or higher. Pricing and availability can vary, and it is recommended to inquire with the suppliers for the most current information.
Table 3: Commercial Suppliers
| Supplier | Product Number | Purity |
| MySkinRecipes | #150884 | 95%[2] |
| Smolecule | S895017 | >95% |
| TCI America | B50901G (Isomer) | ≥98.0% (GC)[3] |
| BLD Pharmatech | BL3H9A8E2341 | 98% |
| Shanghai Amole Biotechnology | - | 97.0%[4] |
Synthesis Protocol: Reduction of 4-Bromo-2,3-difluorobenzaldehyde
The most common and straightforward synthesis of this compound involves the reduction of the corresponding carbonyl compound, 4-bromo-2,3-difluorobenzaldehyde.[1] This method is efficient and allows for the selective formation of the desired alcohol.
Experimental Protocol
Objective: To synthesize this compound via the reduction of 4-bromo-2,3-difluorobenzaldehyde.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C using an ice bath.
-
Reduction: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield the pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility lies in the ability to undergo further chemical transformations at both the hydroxyl and bromo functional groups.
Key Intermediate for Kinase Inhibitors
Protein kinases are a critical class of enzymes whose dysregulation is implicated in diseases such as cancer.[5] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique structural features of this compound make it an attractive starting material for the synthesis of various kinase inhibitor scaffolds.[2][5] The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[1] The alcohol functionality can be oxidized to an aldehyde or converted to other functional groups to build complex heterocyclic systems that can effectively target the ATP-binding site of kinases.[5]
Spectroscopic and Analytical Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Table 4: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz | Description |
| ¹H NMR | 7.2 - 7.4 | J(H,F) = 8-10, J(H,H) = 8 | H-5, doublet of doublets |
| 7.0 - 7.2 | J(H,F) = 8-10 | H-6, doublet | |
| ¹³C NMR | - | J(C,F) = 245-250 (direct) | Fluorine-bearing carbons (C-2, C-3) |
| - | J(C,F) = 12-15 (through-bond) | Fluorine-bearing carbons (C-2, C-3) | |
| 105 - 110 | - | C-4 (bromine-bearing), singlet |
Note: NMR data is based on typical values and may vary depending on the solvent and instrument used.[1]
Mass Spectrometry
Under electron impact ionization, this compound exhibits a characteristic fragmentation pattern. The molecular ion peak shows a distinctive isotopic pattern for a brominated compound, with peaks at m/z 223 and 225 in approximately a 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is important to consult the Safety Data Sheet (SDS) from the supplier before use.
General Safety Information:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: Causes skin irritation.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Harmful if swallowed.
Caption: Key GHS Hazard Statements for this compound.
First Aid Measures:
-
If Inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a commercially available and highly versatile building block for chemical synthesis. Its unique combination of functional groups makes it particularly valuable in the field of drug discovery for the development of novel therapeutics, especially kinase inhibitors. This guide has provided a comprehensive technical overview to support researchers and scientists in the effective utilization of this important chemical intermediate.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]
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Chemsrc.com. (2025, September 17). 4-Bromo-2,3-difluorobenzyl alcohol Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]
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Supporting Information. (n.d.). Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of. Retrieved from [Link]
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A Comprehensive Safety and Handling Guide for (4-bromo-2,3-difluorophenyl)methanol
Introduction: (4-bromo-2,3-difluorophenyl)methanol (CAS No. 162744-55-0) is a halogenated aromatic alcohol with the molecular formula C₇H₅BrF₂O.[1] Its unique structure makes it a valuable building block and intermediate in medicinal chemistry and pharmaceutical development, particularly in the synthesis of complex molecules targeting various biological pathways.[1] Given its utility in research and development, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting laboratory personnel.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with an in-depth, risk-based framework for the safe handling, storage, and emergency management of this compound. We will explore the "why" behind specific safety protocols, grounding our recommendations in established chemical safety principles and the compound's specific GHS classification.
Section 1: Hazard Identification and GHS Classification
The foundational step in any chemical safety protocol is a complete understanding of the inherent hazards. Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if ingested.[2] A closely related structural isomer, (5-bromo-2,4-difluorophenyl)methanol, provides a more complete hazard profile that should be considered authoritative in the absence of complete data for the specific 2,3-difluoro isomer.[3]
The GHS classification, derived from available data, is summarized below.[2][3]
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): This classification necessitates stringent measures to prevent ingestion, including a strict no-food-or-drink policy in the laboratory and thorough hand washing after handling.[2]
-
H315 (Causes skin irritation): The compound can cause redness, itching, or inflammation upon contact with the skin. This underscores the mandatory use of appropriate chemical-resistant gloves and a lab coat.[2][3]
-
H319 (Causes serious eye irritation): This is a significant risk. Direct contact with the eyes can lead to pain, redness, and potential damage. The use of safety glasses with side shields or chemical goggles is non-negotiable.[2][3]
-
H335 (May cause respiratory irritation): If the solid material becomes airborne as dust, it can irritate the respiratory tract. This is the primary rationale for handling the compound within a certified chemical fume hood or other ventilated enclosure.[3]
Section 2: Risk Assessment and Mitigation Workflow
A proactive approach to safety is a hallmark of a trustworthy and effective laboratory environment. Before any procedure involving this compound is initiated, a thorough risk assessment must be conducted. The following workflow provides a self-validating system to ensure all hazards are identified and controlled.
Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.
Section 3: Engineering and Personal Protective Controls
Based on the risk assessment, a multi-layered control strategy is required to minimize exposure.
Engineering Controls: The primary engineering control for this compound is a certified chemical fume hood .[4][5] This is critical to mitigate the risk of respiratory irritation (H335) by containing any dust generated during handling and preventing the accumulation of vapors.[6][7] The fume hood must have adequate face velocity and be located in an area free from disruptive cross-drafts. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[8][9]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to address the specific hazards of skin and eye irritation.
| PPE Item | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][7] | Protects against accidental splashes or dust getting into the eyes, preventing serious irritation (H319). Goggles provide a better seal and are recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant nitrile gloves. | Gloves must be inspected for tears or pinholes before each use. To avoid skin contact (H315), use proper removal technique to prevent contaminating the skin. Dispose of contaminated gloves immediately. |
| Skin/Body Protection | Long-sleeved laboratory coat. Closed-toe shoes and long pants. | A buttoned lab coat protects the skin on the arms and torso from contamination.[4][6] Closed-toe shoes and long pants are standard laboratory practice to protect against spills. |
Section 4: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and operating correctly.
-
Weighing: Conduct all weighing operations on a balance placed inside the fume hood or in a ventilated balance enclosure to contain dust. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust clouds.
-
Transfer: If transferring the compound into a solution, add it slowly to the solvent to prevent splashing. Keep containers closed when not in use.
-
Cleanup: Decontaminate the spatula and work surfaces after use.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[6]
Storage Requirements: Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][6] Recommended storage temperature is between 2-8°C.[2][3]
-
Rationale: Refrigerated storage helps to minimize degradation over time. A tightly sealed container prevents the absorption of moisture and contamination. Storing in a designated and labeled area prevents accidental misuse.
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
| Scenario | First-Aid and Emergency Response Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][10] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[6][11] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Accidental Spill | Evacuate unnecessary personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal. Ventilate the area.[6] |
| Fire | Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Do not use a direct stream of water. Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. |
References
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UCLA Environment, Health & Safety. (2012). Methanol - Standard Operating Procedure. [Link]
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PubChem. (n.d.). 4-Bromobenzyl alcohol. [Link]
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Loba Chemie. (2021). TITANIUM (IV) ISOPROPOXIDE Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+%. [Link]
-
PubChemLite. (n.d.). (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with (4-Bromo-2,3-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryl Methanols
The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated biaryl methanols are of particular interest. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxymethyl group provides a versatile handle for further functionalization. (4-Bromo-2,3-difluorophenyl)methanol is a key building block for accessing novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a direct route to these valuable biaryl structures with high functional group tolerance.[1][2] This document provides a detailed guide to performing Suzuki coupling reactions with this compound, including mechanistic insights, optimized protocols, and troubleshooting advice.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organic halide.[3] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the cycle.[3] The electron-withdrawing nature of the two fluorine atoms can influence the rate of this step.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron species by a base.[4]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The presence of the hydroxymethyl group on the aryl bromide can potentially influence the reaction by coordinating with the palladium catalyst. However, many Suzuki coupling reactions are tolerant of free hydroxyl groups.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling reaction and is highly dependent on the specific substrates being coupled. For an electron-deficient aryl bromide like this compound, a catalyst system with electron-rich and bulky phosphine ligands is often preferred to facilitate the oxidative addition step.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| This compound | ≥98% | Commercially available |
| Arylboronic acid | ≥97% | Commercially available |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | 99% | Commercially available |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous, ≥99% | Commercially available |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous, ≥99.8% | Commercially available |
| Deionized Water | - | In-house |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Brine (Saturated NaCl solution) | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, ≥99% | Commercially available |
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the coupling of this compound with a variety of arylboronic acids.[7]
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
Reaction and Work-up:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings using PdCl₂(dppf)
For less reactive arylboronic acids or when Protocol 1 gives low yields, a more active catalyst system may be required.[8]
Reaction Setup:
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄) (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-3 mol%).
-
Seal the vial and thoroughly degas by evacuating and backfilling with an inert gas three times.
-
Add a degassed solvent system, such as a 5:1 mixture of 1,4-dioxane and water, via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of (4-Bromo-2,3-difluorophenyl)methanol
Authored by: A Senior Application Scientist
Introduction: Synthesizing Key Fluorinated Arylamines
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The transformation's value is particularly pronounced for the synthesis of complex molecules where traditional methods like nucleophilic aromatic substitution or reductive amination fall short due to harsh conditions and limited functional group tolerance.[1]
This guide focuses on a substrate of significant interest in medicinal chemistry: (4-Bromo-2,3-difluorophenyl)methanol. The difluorinated phenyl ring is a common feature in bioactive molecules, often imparting favorable metabolic stability and binding properties. The hydroxymethyl group offers a versatile handle for further synthetic transformations. The successful amination of this substrate provides a direct route to a variety of (4-amino-2,3-difluorophenyl)methanol derivatives, which are valuable building blocks in drug discovery programs.
However, the substrate presents a unique set of challenges. The presence of two electron-withdrawing fluorine atoms activates the aryl bromide towards oxidative addition, which is favorable. Conversely, the acidic proton of the hydroxymethyl group can potentially interfere with the strongly basic conditions typically employed in Buchwald-Hartwig aminations. This guide provides a detailed, field-proven protocol designed to navigate these challenges, ensuring a high-yielding and reproducible synthesis.
Mechanism and Key Strategic Considerations
A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6]
The Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Activation of the Palladium Precatalyst: If a Pd(II) source like Pd(OAc)₂ is used, it is first reduced in situ to the active Pd(0) species.[2][4] The use of preformed Pd(0) complexes or specialized precatalysts can streamline this step.
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[5][6] The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][5]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Strategic Choices for this compound
-
Catalyst and Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[2] For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step. Ligands such as XPhos and BrettPhos have demonstrated broad utility and high efficacy.[7] Given the potential for the hydroxymethyl group to coordinate to the palladium center, a ligand that provides sufficient steric bulk around the metal is advantageous to minimize unproductive side reactions. We recommend the use of a pre-formed palladium precatalyst, such as XPhos Pd G3, for improved reproducibility and ease of handling. These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species under the reaction conditions.[8]
-
Base Selection: The choice of base is arguably the most critical parameter for this specific substrate. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used and are highly effective at promoting the deprotonation of the amine.[4] However, NaOt-Bu can also deprotonate the hydroxymethyl group, leading to potential side reactions or catalyst inhibition. While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) could be considered, they often require higher reaction temperatures and may result in lower yields.[9] A judicious choice is potassium phosphate (K₃PO₄), which is a moderately strong base that has been shown to be effective in couplings with functionalized substrates, including those bearing free NH groups.[10]
-
Solvent Selection: Anhydrous, aprotic solvents are standard for this reaction to prevent quenching of the base and interference with the catalytic cycle. Toluene and 1,4-dioxane are commonly employed.[11] For this protocol, we recommend toluene due to its higher boiling point, which allows for a broader range of reaction temperatures. It is crucial to use a well-degassed solvent to prevent oxidation of the palladium catalyst and phosphine ligand.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). The reagent quantities can be adjusted proportionally.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| This compound | >98% purity |
| Amine (e.g., Morpholine) | >99% purity, freshly distilled if necessary |
| XPhos Pd G3 Precatalyst | Commercially available |
| Potassium Phosphate (K₃PO₄) | Anhydrous, finely powdered |
| Toluene | Anhydrous, <50 ppm H₂O |
| Reaction Vessel | Oven-dried Schlenk tube or microwave vial |
| Stirring | Magnetic stirrer and stir bar |
| Inert Atmosphere | Nitrogen or Argon gas line |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), potassium phosphate (2.1 mmol, 2.1 equiv.), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.
-
Amine Addition: Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Poor quality reagents. | 1. Ensure proper inert atmosphere technique. Use a fresh batch of precatalyst.2. Use freshly dried solvent and reagents.3. Check the purity of starting materials. |
| Formation of Side Products | 1. Reaction with the hydroxymethyl group.2. Hydrodehalogenation of the starting material. | 1. Consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) before amination, followed by deprotection.2. Ensure the amine is of high purity. Lower the reaction temperature. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation. | 1. Extend the reaction time or incrementally increase the temperature (e.g., to 110 °C).2. Increase the catalyst loading slightly (e.g., to 3 mol%). |
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check_catalyst [label="Check Catalyst Activity\n& Inert Atmosphere", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity\n& Anhydrous Conditions", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protect_oh [label="Consider Protecting\nthe -OH Group", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature\n& Reaction Time", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_loading [label="Increase Catalyst\nLoading", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> low_conversion; start -> side_products; start -> incomplete_reaction;
low_conversion -> check_catalyst; low_conversion -> check_reagents;
side_products -> protect_oh; side_products -> check_reagents [label="Check for impurities"];
incomplete_reaction -> optimize_temp; incomplete_reaction -> increase_loading; }
Caption: Figure 2: Troubleshooting Decision Tree.
Characterization of the Product
The identity and purity of the final product, for example, (4-(morpholino)-2,3-difluorophenyl)methanol, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The disappearance of the aryl C-Br signal in the ¹³C NMR and the appearance of new signals corresponding to the amine moiety are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: The presence of the O-H stretch from the hydroxymethyl group and C-N stretching vibrations can be confirmed by IR spectroscopy.
By following this detailed guide, researchers and drug development professionals can confidently and successfully perform the Buchwald-Hartwig amination of this compound, enabling the efficient synthesis of valuable fluorinated arylamine building blocks.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Thieme. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. [Link]
-
ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
ResearchGate. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
ResearchGate. C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. [Link]
-
National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Direct amination of aryl halides with ammonia. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ACS Publications. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
-
ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. entegris.com [entegris.com]
- 8. Buchwald触媒・配位子 [sigmaaldrich.com]
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- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note & Protocol: Selective Oxidation of (4-Bromo-2,3-difluorophenyl)methanol to 4-Bromo-2,3-difluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
(4-Bromo-2,3-difluorophenyl)methanol is a polyfunctional building block of significant interest in contemporary organic synthesis. Its aldehyde counterpart, 4-Bromo-2,3-difluorobenzaldehyde, serves as a crucial intermediate in the development of complex molecular architectures, particularly in medicinal chemistry and materials science. The presence of a difluoro-substitution pattern can enhance drug-like properties such as metabolic stability and bioavailability, while the bromo-substituent provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2]
The selective oxidation of the primary alcohol to the aldehyde is a pivotal transformation. However, this is not a trivial step. The strong electron-withdrawing nature of the two fluorine atoms and the bromine atom deactivates the benzyl alcohol, making it less susceptible to oxidation compared to electron-rich or unsubstituted analogues.[3][4] Over-oxidation to the corresponding carboxylic acid is a common side reaction with many classical oxidants, necessitating the use of mild and highly selective reagents.[5][6]
This document provides a detailed guide to reliable and efficient protocols for this specific oxidation, focusing on methods that offer high yields, operational simplicity, and functional group tolerance. We will delve into the causality behind reagent selection and provide step-by-step protocols for two highly effective methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.
The Challenge: Electronic Effects in Benzyl Alcohol Oxidation
The rate-determining step in many alcohol oxidation mechanisms involves the cleavage of the C-H bond at the carbinol carbon.[6] The electron-withdrawing fluorine and bromine substituents on the phenyl ring of this compound decrease the electron density at the benzylic position. This electronic deficit strengthens the benzylic C-H bond and destabilizes the transition state, thereby retarding the rate of oxidation.[3][4] Consequently, forcing conditions or highly potent oxidants can lead to undesired side reactions or decomposition. The ideal oxidant must be reactive enough to overcome this deactivation while being mild enough to prevent over-oxidation to the carboxylic acid.[5]
Comparative Analysis of Select Oxidation Methods
Several modern oxidation methods are suitable for the selective conversion of primary alcohols to aldehydes. The choice of reagent is critical and depends on factors such as substrate sensitivity, scale, and available laboratory equipment. Below is a comparison of three common and effective methods.
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high selectivity, broad functional group tolerance, simple workup.[7][8][9] | Reagent is potentially explosive, relatively high cost and molecular weight.[9][10] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | CH₂Cl₂, -78 °C to RT | Metal-free, high yield, excellent for sensitive substrates, avoids over-oxidation.[11][12] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS) and toxic CO gas.[12][13][14] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Operationally simple, effective for many primary alcohols.[15][16] | Chromium-based reagent (toxic), can be acidic leading to side reactions, requires anhydrous conditions to prevent over-oxidation.[16][17] |
Given the substrate's electronic properties, the Dess-Martin Periodinane (DMP) oxidation stands out as the premier choice due to its exceptionally mild and neutral reaction conditions, which minimize the risk of side reactions. The Swern oxidation is an excellent metal-free alternative, particularly for larger-scale reactions where the cost of DMP might be prohibitive.
Primary Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation utilizes a hypervalent iodine(V) reagent that acts as a mild and highly selective oxidant for primary and secondary alcohols.[8][9] The reaction proceeds rapidly at room temperature and is compatible with a vast array of sensitive functional groups, making it ideal for the target transformation.
Reaction Scheme
Mechanism of Dess-Martin Oxidation
The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine center.[18] Subsequent intramolecular deprotonation by the acetate ion facilitates an E2-like elimination to form the aldehyde, acetic acid, and the reduced iodinane byproduct.[7][18]
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP) (CAS: 87413-09-0)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen line for inert atmosphere
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with argon or nitrogen. While not strictly necessary for this oxidation, it is good practice, especially if the substrate is sensitive.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.[9] A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or more DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate reduces any excess DMP and the bicarbonate neutralizes the acetic acid byproduct.
-
Workup: Stir the biphasic mixture vigorously until the solid byproducts dissolve and the organic layer becomes clear. This may take 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude aldehyde is often of high purity but can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
Alternative Protocol: Swern Oxidation
The Swern oxidation is a powerful, metal-free alternative that utilizes activated dimethyl sulfoxide (DMSO) to oxidize alcohols.[11][12] It is renowned for its mildness and ability to avoid over-oxidation.
Mechanism of Swern Oxidation
The reaction begins with the activation of DMSO with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride.[12][14] The alcohol then attacks this species to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine (Et₃N), deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide which then collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[12]
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride, solution in DCM or neat
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Three-neck flask, dropping funnels, magnetic stirrer, low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Preparation: Charge the flask with anhydrous DCM (0.2-0.3 M final concentration) and anhydrous DMSO (2.2-2.5 eq).
-
Activation: Add oxalyl chloride (1.1-1.2 eq) dropwise via a dropping funnel to the stirred DMSO/DCM solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15-20 minutes after addition.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add anhydrous triethylamine (Et₃N) (5.0 eq) dropwise. An immediate precipitation of triethylammonium chloride is usually observed.
-
Warming: After stirring for another 15-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 30-45 minutes.
-
Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described for the DMP protocol.
-
Deodorizing: All glassware should be rinsed with a bleach solution to oxidize the malodorous dimethyl sulfide byproduct.[12]
Experimental Workflow and Logic
The following diagram illustrates the logical flow for performing a selective oxidation, from reagent selection to final product isolation.
Conclusion
The selective oxidation of this compound to its corresponding aldehyde can be achieved in high yield and purity using modern oxidation reagents. The Dess-Martin Periodinane (DMP) oxidation is highly recommended for its operational simplicity and extremely mild, neutral conditions, which are well-suited for this electron-deficient substrate. The Swern oxidation provides a robust, metal-free alternative that is also highly effective. By following the detailed protocols provided, researchers can reliably perform this key transformation, enabling the synthesis of advanced intermediates for drug discovery and materials science.
References
- Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. (n.d.). AWS.
-
Selective oxidation of benzylic and allylic alcohols with PhI(OOCCF3)2/catalytic 2,3-Dichloro-5,6. (2022). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2018). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Selective oxidation of benzyl alcohol with electron-withdrawing group... (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Proposed mechanism for the oxidation of benzyl alcohol. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
1,2-Benziodoxol-3(1H). (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. (2022). YouTube. Retrieved January 20, 2026, from [Link]
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Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
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Swern Oxidation. (2019). Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. (2007). ACS Publications. Retrieved January 20, 2026, from [Link]
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Alcohol Oxidations. (2007). Wipf Group, University of Pittsburgh. Retrieved January 20, 2026, from [Link]
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Dess-Martin-Periodinane oxidation. (2024). YouTube. Retrieved January 20, 2026, from [Link]
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Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]
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Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. Retrieved January 20, 2026, from [Link]
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Swern oxidation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Swern Oxidation. (2024). YouTube. Retrieved January 20, 2026, from [Link]
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Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]
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Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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The Strategic Utility of (4-Bromo-2,3-difluorophenyl)methanol in Modern Medicinal Chemistry
Introduction: The Value Proposition of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing key pharmaceutical properties.[1][2] Organofluorine compounds constitute a significant portion of clinically approved drugs, a testament to the beneficial effects of fluorine substitution, which include improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[2] Among the vast array of fluorinated building blocks, (4-Bromo-2,3-difluorophenyl)methanol emerges as a particularly versatile and valuable intermediate for the synthesis of complex therapeutic agents.[3]
This polyfunctional molecule offers medicinal chemists a powerful toolkit integrated into a single, readily derivatizable scaffold. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[4] The difluorophenyl ring imparts the aforementioned benefits of fluorination, while the primary alcohol functionality serves as a versatile point for modification through oxidation, etherification, or esterification. This guide provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of potent enzyme inhibitors.
Application Focus: Synthesis of Lysine-Specific Demethylase-1 (LSD1) Inhibitors
A prominent application of this compound is in the synthesis of inhibitors for Lysine-Specific Demethylase-1 (LSD1), an epigenetic enzyme implicated in various cancers.[5][6][7] The clinical candidate GSK2879552, a potent and selective LSD1 inhibitor, features the 4-bromo-2,3-difluorobenzyl moiety at its core, highlighting the importance of this structural motif.[1][7] The synthetic strategy hinges on the initial transformation of this compound into its corresponding aldehyde, which then serves as a key electrophile in a crucial bond-forming reaction.
The overall synthetic workflow can be visualized as a multi-step process, beginning with the oxidation of the starting alcohol, followed by a key reductive amination to install the chiral amine side chain, and finally, diversification of the aromatic core via Suzuki coupling.
Caption: Synthetic workflow for LSD1 inhibitors.
Experimental Protocols
The following protocols are provided as a guide for the key transformations involving this compound and its derivatives. Researchers should consider these as starting points and may need to optimize conditions for specific substrates and scales.
Protocol 1: Oxidation of this compound to 4-Bromo-2,3-difluorobenzaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a critical first step. A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid. This protocol utilizes Dess-Martin periodinane (DMP), a widely used reagent for this transformation.
Reaction Scheme:
This compound → 4-Bromo-2,3-difluorobenzaldehyde
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 223.01 | 1.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Bromo-2,3-difluorobenzaldehyde.
Protocol 2: Reductive Amination for the Synthesis of a Key LSD1 Inhibitor Intermediate
This protocol describes the coupling of 4-Bromo-2,3-difluorobenzaldehyde with a chiral amine, a key step in the synthesis of GSK2879552.[1][8] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation.[9][10]
Reaction Scheme:
4-Bromo-2,3-difluorobenzaldehyde + Chiral Amine → N-((4-bromo-2,3-difluorobenzyl))amine derivative
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2,3-difluorobenzaldehyde | 221.00 | 1.0 | 1.0 |
| Chiral Amine (e.g., (1S,2R)-cyclopentan-1,2-diamine derivative) | - | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous | - | - | - |
| Acetic Acid (catalytic) | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2,3-difluorobenzaldehyde (1.0 eq) and the chiral amine (1.1 eq) in anhydrous DCE or DCM. Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may cause slight effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification
The bromine atom on the difluorophenyl ring is a versatile handle for introducing molecular diversity through Suzuki-Miyaura cross-coupling.[4][11][12] This protocol provides a general procedure for the coupling of a 4-bromo-2,3-difluorobenzyl derivative with an arylboronic acid.
Reaction Scheme:
4-Bromo-2,3-difluorobenzyl derivative + Arylboronic acid → 4-Aryl-2,3-difluorobenzyl derivative
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-2,3-difluorobenzyl derivative | - | 1.0 | 1.0 |
| Arylboronic acid | - | 1.2-1.5 | 1.2-1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) | - | 0.02-0.05 | 0.02-0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | - | 2.0-3.0 | 2.0-3.0 |
| Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water) | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the 4-bromo-2,3-difluorobenzyl derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
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- 5. researchgate.net [researchgate.net]
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- 11. ocf.berkeley.edu [ocf.berkeley.edu]
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Application Notes: (4-Bromo-2,3-difluorophenyl)methanol as a Versatile Building Block for Next-Generation Agrochemicals
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals
The continuous evolution of pest and pathogen resistance necessitates the development of novel agrochemicals with enhanced efficacy, improved metabolic stability, and refined modes of action.[1] The strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design.[2][3] Fluorine's unique stereoelectronic properties can significantly modulate a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation, often leading to superior field performance.[1][2][3]
(4-Bromo-2,3-difluorophenyl)methanol is a key polyfunctional building block poised for the synthesis of advanced agrochemicals.[4] Its structure offers three strategic points for chemical modification: a hydroxyl group amenable to etherification and esterification, a bromine atom ready for cross-coupling reactions, and a difluorinated phenyl ring that imparts desirable physicochemical properties to the final product.[4] This application note provides a technical guide for researchers, outlining key synthetic transformations of this compound and demonstrating its potential in constructing complex agrochemical scaffolds, with a focus on the succinate dehydrogenase inhibitor (SDHI) class of fungicides.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 162744-55-0 | [5][6] |
| Molecular Formula | C₇H₅BrF₂O | [5][6] |
| Molecular Weight | 223.01 g/mol | [6] |
| Appearance | Yellow powder | [7] |
| Boiling Point (Predicted) | 256.9 ± 35.0 °C | [7] |
| Density (Predicted) | 1.744 ± 0.06 g/cm³ | [7] |
| Storage | Room temperature, sealed in dry conditions | [5][7] |
Synthetic Potential and Strategic Application in SDHI Fungicide Development
The SDHI fungicides represent a major class of agrochemicals that target cellular respiration in pathogenic fungi.[2] A prominent example is Pydiflumetofen, which features a complex N-alkoxy-N-phenylethyl-pyrazole-carboxamide structure. While its published synthesis starts from a different aldehyde, the core aniline fragment is a key component that can be accessed and diversified using building blocks like this compound.
The strategic value of this compound lies in its potential to serve as a precursor to novel, highly functionalized aniline derivatives. These derivatives can then be coupled with the requisite pyrazole carboxylic acid moiety to generate new SDHI fungicide candidates. The protocols detailed below provide experimentally grounded procedures for key transformations of this compound, enabling the synthesis of diverse intermediates for agrochemical discovery programs.
Protocol 1: Synthesis of this compound via Aldehyde Reduction
The most direct synthesis of the title building block involves the reduction of the corresponding benzaldehyde. This protocol utilizes sodium borohydride, a mild and selective reducing agent suitable for this transformation.
Reaction Scheme:
(4-Bromo-2,3-difluorobenzaldehyde) + NaBH₄ → this compound
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,3-difluorobenzaldehyde (1.0 eq.) and dissolve it in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (approx. 5 mL per gram of starting aldehyde).
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. To the remaining aqueous residue, add ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with dilute sodium bicarbonate (NaHCO₃) solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Caption: Workflow for the reduction of 4-bromo-2,3-difluorobenzaldehyde.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted to an ether linkage. This is a critical step for introducing side chains that can modulate the biological activity and physical properties of the final agrochemical.
Reaction Scheme:
This compound + R-X + Base → (4-Bromo-2,3-difluorophenyl)methoxymethyl-R
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, approx. 15 mL per gram of alcohol).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the THF. Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a dropping funnel. Stir at 0 °C for 30-60 minutes until hydrogen evolution ceases. Causality: Pre-forming the alkoxide with a strong, non-nucleophilic base like NaH ensures efficient alkylation and avoids side reactions.[8]
-
Alkylating Agent Addition: Add the desired alkyl halide (R-X, e.g., methyl iodide, ethyl bromide, 1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Quenching: Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by flash column chromatography.
Caption: General workflow for the Williamson ether synthesis.
Protocol 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is a powerful synthetic handle for constructing biaryl systems, which are common motifs in agrochemicals. The Suzuki-Miyaura coupling is a robust and versatile method for this transformation.[9][10]
Reaction Scheme:
This compound + Ar-B(OH)₂ + Pd Catalyst/Base → (4-Aryl-2,3-difluorophenyl)methanol
Step-by-Step Protocol:
-
Reagent Preparation: In a Schlenk flask or microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: The Pd(0) catalyst is oxygen-sensitive; maintaining an inert atmosphere is critical for catalytic activity.[9]
-
Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Cooling and Filtration: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude biaryl product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a high-potential building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for a modular and divergent synthetic approach to complex molecular architectures. The protocols provided herein for reduction, etherification, and Suzuki-Miyaura coupling offer reliable methods for elaborating this versatile intermediate. By leveraging these transformations, researchers can efficiently generate libraries of compounds for screening and lead optimization, particularly in the promising field of SDHI fungicides, thereby accelerating the discovery of next-generation crop protection solutions.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemtab. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Fujiwara, T., & O'Hagan, D. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 167, 16-29.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Potential of 4-Bromo-3-fluorobenzyl Alcohol: A Versatile Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, July 27). File:Pydiflumetofen synthesis.svg. Retrieved from [Link]
-
PubChem. (n.d.). (4-bromo-3,5-difluorophenyl)methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Pydiflumetofen. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Pydiflumetofen (Ref: SYN 545794). Retrieved from [Link]
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- 4. WO2017060321A1 - Use of pydiflumetofen for the reduction of mycotoxin contamination in plants - Google Patents [patents.google.com]
- 5. KR20130089652A - Penflufen as a wood preservative against xylophagous basidiomycetes - Google Patents [patents.google.com]
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- 10. This compound [myskinrecipes.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-Bromo-2,3-difluorophenyl)methanol
Introduction: A Versatile Fluorinated Building Block
(4-Bromo-2,3-difluorophenyl)methanol is a key building block in medicinal chemistry and materials science. Its structure is primed for molecular elaboration through palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse array of novel compounds. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in pharmaceutical applications. The bromine atom serves as a versatile handle for the introduction of various functionalities via well-established cross-coupling methodologies. Furthermore, the hydroxymethyl group provides a site for further synthetic transformations or can play a role in the biological activity of the final product.
This comprehensive guide provides detailed, field-proven insights and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, offering not just step-by-step instructions but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.
The Influence of Fluorine and Hydroxymethyl Substituents
The 2,3-difluoro substitution pattern is a critical feature of this substrate. The strong electron-withdrawing nature of the fluorine atoms renders the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, often facilitating the reaction under milder conditions compared to non-fluorinated analogues. However, the ortho-fluoro group can also introduce steric hindrance, which necessitates the careful selection of bulky phosphine ligands to promote efficient coupling.
The benzylic alcohol functionality introduces another layer of consideration. While it is generally compatible with many cross-coupling conditions, its potential to coordinate with the palladium center or undergo side reactions, such as oxidation, must be managed. In many instances, the cross-coupling can be performed without protection of the alcohol, which is advantageous for step-economy. However, for certain sensitive coupling partners or under harsh basic conditions, protection of the hydroxyl group as a silyl ether or other suitable protecting group may be necessary to maximize yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is ideal for the synthesis of biaryl structures, which are prevalent in many biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for a successful transformation. The base plays a crucial role in activating the boronic acid for transmetalation.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 16 | ~90 |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 18 | ~85 |
| PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ (2 equiv) | DMF | 110 | 12 | ~92 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals.
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is crucial to facilitate the reductive elimination step and prevent undesired side reactions like β-hydride elimination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and bring it out of the glovebox. Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 18 | ~95 |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ (2 equiv) | Dioxane | 110 | 24 | ~88 |
| BrettPhos Pd G3 (2 mol%) | - | K₃PO₄ (2 equiv) | t-BuOH | 100 | 16 | ~93 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.
Mechanistic Highlights
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[5] The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product and regenerates the palladium(0) catalyst. Copper-free versions of the Sonogashira coupling have also been developed to avoid homocoupling of the alkyne.[6]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. synarchive.com [synarchive.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mastering the Derivatization of (4-Bromo-2,3-difluorophenyl)methanol: A Guide for Synthetic Chemists
In the landscape of modern drug discovery and development, the strategic modification of bioactive scaffolds is paramount. (4-Bromo-2,3-difluorophenyl)methanol, a key building block in medicinal chemistry, presents a versatile platform for the introduction of diverse functionalities through the derivatization of its primary hydroxyl group.[1][2] This guide provides an in-depth exploration of the critical derivatization strategies for this polyhalogenated aromatic compound, offering detailed protocols and the scientific rationale behind experimental choices to empower researchers in their synthetic endeavors.
The presence of electron-withdrawing fluorine atoms on the phenyl ring influences the reactivity of the benzylic hydroxyl group, necessitating careful consideration of reaction conditions. This guide will focus on three principal classes of derivatives: ethers, esters, and silyl ethers, each offering unique properties for applications ranging from prodrug design to the installation of protecting groups for multi-step synthesis.
Etherification: Forging Stable Linkages
The conversion of the hydroxyl group to an ether provides a stable linkage, often employed to modify the lipophilicity and metabolic profile of a parent molecule. The Williamson ether synthesis remains a cornerstone method, though newer catalytic approaches offer milder conditions.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] For a substrate like this compound, the choice of base is critical to ensure efficient deprotonation without promoting side reactions.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the primary alcohol to form the corresponding alkoxide. The use of a strong base is necessary due to the electron-withdrawing nature of the fluorinated phenyl ring, which increases the acidity of the hydroxyl proton compared to non-halogenated benzyl alcohols.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide and facilitating the S(_N)2 reaction.
-
Alkylating Agent: Primary alkyl halides (e.g., iodides or bromides) are the best electrophiles for this reaction to minimize competing elimination reactions.
Protocol 1: Williamson Ether Synthesis of (4-Bromo-2,3-difluorobenzyl) Ethyl Ether
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Iron-Catalyzed Etherification: A Greener Alternative
Recent advancements have led to the development of iron-catalyzed etherification methods that offer a more environmentally benign alternative to traditional approaches. These reactions can proceed under milder conditions and often utilize less toxic reagents.[3][4]
Causality of Experimental Choices:
-
Catalyst: Iron(III) chloride (FeCl(_3)) is an inexpensive, abundant, and low-toxicity Lewis acid catalyst that can activate the benzyl alcohol for nucleophilic attack by another alcohol.
-
Solvent: Propylene carbonate is a green, recyclable solvent suitable for this transformation.[3] For benzyl alcohols with electron-withdrawing groups, alternative solvents like dimethyl carbonate (DMC) might lead to the formation of methyl carbonate byproducts.[3][4]
-
Reaction Conditions: The reaction typically requires heating to drive the dehydration process.
Protocol 2: Iron(III)-Catalyzed Synthesis of Bis(4-bromo-2,3-difluorobenzyl) Ether
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl(_3)·6H(_2)O)
-
Propylene carbonate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a pressure tube, combine this compound (1.0 eq) and FeCl(_3)·6H(_2)O (5 mol%).
-
Add propylene carbonate as the solvent.
-
Seal the tube and heat the reaction mixture at 120 °C for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with petroleum ether. The high lipophilicity of the ether facilitates its extraction into nonpolar solvents.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography (hexane/ethyl acetate).
Esterification: Accessing Labile Prodrug Moieties
Ester derivatives are frequently synthesized to create prodrugs, as the ester linkage can be readily cleaved in vivo by esterases to release the active parent alcohol. The Steglich esterification is particularly well-suited for this purpose, especially with potentially sensitive substrates.
Steglich Esterification: Mild and Efficient Coupling
The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation under mild, neutral conditions.[5][6][7][8][9] This method is advantageous for substrates that are sensitive to acidic or basic conditions.[5][6]
Causality of Experimental Choices:
-
Coupling Agent: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5][6] This catalytic step is crucial for efficient esterification, especially with sterically hindered alcohols.[6]
-
Byproduct Removal: A common challenge in Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct. DCU has low solubility in many organic solvents, allowing for its removal by filtration.[4][10][11][12][13]
Protocol 3: Steglich Esterification of this compound with Acetic Acid
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[4][10][11][12][13]
-
Wash the filtrate successively with 0.5 N HCl, water, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography (hexane/ethyl acetate).
Silylation: Protecting the Hydroxyl Group
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[14] The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of removal.
Causality of Experimental Choices:
-
Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMS-Cl) is a common and effective reagent for introducing the TBDMS protecting group.
-
Catalyst/Base: Imidazole is typically used as both a base to deprotonate the alcohol and a catalyst to activate the silyl chloride.
-
Solvent: Anhydrous DMF is the solvent of choice as it facilitates the reaction.
-
Steric Hindrance: The bulky TBDMS group can be introduced with high selectivity to primary alcohols in the presence of more hindered secondary or tertiary alcohols.[14]
Protocol 4: TBDMS Protection of this compound
Materials:
-
This compound
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) to the solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.[15]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine to remove DMF and imidazole.[15]
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude silyl ether by flash column chromatography on silica gel.[15]
Data Presentation and Characterization
The successful derivatization of this compound should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Expected Yields and Physical Properties of Derivatives
| Derivative | Structure | Expected Yield Range (%) | Physical State |
| (4-Bromo-2,3-difluorobenzyl) Ethyl Ether | 70-90 | Colorless Oil | |
| Bis(4-bromo-2,3-difluorobenzyl) Ether | 60-80 | White Solid | |
| (4-Bromo-2,3-difluorobenzyl) Acetate | 85-95 | Colorless Oil | |
| (4-Bromo-2,3-difluorobenzyl)oxy)(tert-butyl)dimethylsilane | 90-98 | Colorless Oil |
Characterization Data:
-
¹H NMR: The benzylic protons (CH(_2)) of the starting material, which appear as a doublet around 4.7 ppm, will show a characteristic downfield shift upon derivatization. For the ether, this shift will be to approximately 4.5-4.6 ppm. For the ester, a more significant shift to around 5.1-5.2 ppm is expected.[13] In the silyl ether, the benzylic protons will be observed around 4.8 ppm. The aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling.[1]
-
¹³C NMR: The benzylic carbon will also experience a shift upon derivatization. The aromatic region will show characteristic C-F couplings.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the derivatized product. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) will be observed.[5] Common fragmentation patterns include the loss of the alkoxy, acyloxy, or silyloxy group, and the formation of the stable bromodifluorobenzyl cation.[5][16][17]
Experimental Workflows and Logical Relationships
Diagram 1: General Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Diagram 2: Steglich Esterification Mechanism
Caption: Key steps in the DMAP-catalyzed Steglich esterification.
References
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available from: [Link]
-
How I can remove DCU from my product? Chemistry Stack Exchange. Available from: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Available from: [Link]
-
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing. Available from: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]
-
Mass spectroscopy...........bromomethyl benzene (benzyl bromide). ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]
-
Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available from: [Link]
-
Steglich esterification. Wikipedia. Available from: [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. Available from: [Link]
-
Steglich esterification. Grokipedia. Available from: [Link]
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Silylation. Wikipedia. Available from: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available from: [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. Available from: [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. MDPI. Available from: [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester. Available from: [Link]
-
Chemical shifts. University of Regensburg. Available from: [Link]
-
The selective and competitive silylation of the benzyl alcohol in the presence of the thiol, propargyl, and allyl alcohols. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. ResearchGate. Available from: [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. PMC. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available from: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. Available from: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. Available from: [Link]
-
Supporting Information. Wiley-VCH. Available from: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available from: [Link]
-
The Main Fragmentation Reactions of Organic Compounds. METTLER TOLEDO. Available from: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available from: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available from: [Link]
-
(4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). PubChemLite. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available from: [Link]
-
This compound. MySkinRecipes. Available from: [Link]
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. ResearchGate. Available from: [Link]
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. CSIRO Publishing. Available from: [Link]
-
Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. ResearchGate. Available from: [Link]
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Application Notes and Protocols: The Grignard Reaction with (4-bromo-2,3-difluorophenyl)methanol - A Guided Strategy for Overcoming Functional Group Incompatibility
Abstract
(4-bromo-2,3-difluorophenyl)methanol is a valuable fluorinated building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[1][2] The presence of both a bromo-substituent, ideal for organometallic transformations, and a versatile hydroxymethyl group makes it an attractive starting material. However, a direct attempt to form a Grignard reagent from this compound is destined to fail due to a fundamental chemical incompatibility. The acidic proton of the alcohol functional group will readily quench the highly basic Grignard reagent as it is formed.[3][4][5] This application note provides a comprehensive, field-proven guide that circumvents this issue through a robust three-step strategy: (1) protection of the alcohol, (2) formation of the Grignard reagent and subsequent reaction with an electrophile, and (3) deprotection to reveal the final product. This guide offers detailed, step-by-step protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals.
Part I: The Core Challenge - Functional Group Incompatibility
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[6] It involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic organomagnesium halide (the Grignard reagent).[6] These reagents, however, are also exceptionally strong bases.[5][7]
The primary obstacle in utilizing this compound directly is the presence of the acidic hydroxyl proton (-OH). The Grignard reagent, as it forms at the magnesium surface, will preferentially act as a base, abstracting the acidic proton from a nearby molecule of the starting material. This acid-base reaction is significantly faster than the desired nucleophilic attack on an external electrophile, leading to the consumption of the reagent and the formation of a magnesium alkoxide, effectively halting the desired synthetic pathway.[3][4][5]
While one might consider using two equivalents of the organohalide to form one equivalent of reagent (with the first equivalent being sacrificed to deprotonate the alcohol), this approach is inefficient, wasteful, and can lead to complex reaction mixtures that are difficult to purify.[4] A more elegant and scientifically sound approach is required.
Part II: The Solution - A Three-Step Protection Strategy
To successfully harness the reactivity of the aryl bromide in the presence of the alcohol, a protection group strategy is employed. This involves temporarily masking the reactive hydroxyl group with a chemical moiety that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.[8][9]
An ideal protecting group for this purpose should be:
-
Easily and efficiently installed on the starting material.
-
Chemically robust and stable throughout the Grignard reagent formation and subsequent reaction.
-
Readily removed under mild conditions that do not compromise the integrity of the newly synthesized molecule.
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are exceptionally well-suited for this task. They are easily formed from the alcohol, demonstrate excellent stability towards Grignard reagents, and can be cleanly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[3][8]
The overall synthetic workflow is visualized below.
Caption: The three-stage workflow for the Grignard reaction.
Part III: Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides; use from freshly opened containers or after appropriate testing and purification. Grignard reagents can be pyrophoric.
Protocol 1: Protection of this compound
This protocol details the conversion of the primary alcohol to its tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add imidazole (1.5 equiv.) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 equiv.) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected intermediate, ((4-bromo-2,3-difluorophenyl)methoxy)(tert-butyl)dimethylsilane.
Protocol 2: Grignard Reaction with an Electrophile (Example: Benzaldehyde)
This protocol describes the formation of the Grignard reagent from the TBDMS-protected aryl bromide and its subsequent reaction with benzaldehyde to form a protected secondary alcohol. Strict anhydrous conditions are paramount for success. [10][11][12]
Materials:
-
((4-bromo-2,3-difluorophenyl)methoxy)(tert-butyl)dimethylsilane (from Protocol 1)
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Apparatus Setup:
-
Assemble a three-neck round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere.
-
Fit the flask with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper or gas inlet.
Procedure:
-
Magnesium Activation: Place Mg turnings (1.5 equiv.) and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert gas stream until purple iodine vapors are observed, which then sublime onto the magnesium surface.[10][13] Allow the flask to cool.
-
Grignard Formation: Add anhydrous THF via syringe to just cover the magnesium. Dissolve the protected aryl bromide (1.0 equiv.) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by the fading of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle, controlled reflux.
-
After the addition is complete, stir the resulting greyish-brown solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 equiv.) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[14] This will hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude protected product.
Caption: Mechanism of Grignard formation and addition to an aldehyde.
Protocol 3: Deprotection of the TBDMS Ether
This final step removes the silyl protecting group to reveal the target molecule.
Materials:
-
Crude product from Protocol 2
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve the crude protected alcohol (1.0 equiv.) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.5 equiv.) dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude final product by flash column chromatography or recrystallization to yield the pure (4-(1-hydroxy-1-phenylmethyl)-2,3-difluorophenyl)methanol (name will vary based on electrophile).
Part IV: Data and Characterization
Table 1: Representative Reagent Quantities and Expected Yields
| Step | Key Reagent (per 1.0 equiv. SM) | Solvent | Typical Yield (%) |
| 1. Protection | TBDMSCl (1.2 equiv.), Imidazole (1.5 equiv.) | DCM | 90-98% |
| 2. Grignard Rxn | Mg (1.5 equiv.), Benzaldehyde (1.0 equiv.) | THF | 65-80% |
| 3. Deprotection | TBAF (1.5 equiv.) | THF | 85-95% |
Note: Yields are estimates and can vary based on scale, purity of reagents, and technique.
Characterization
The identity and purity of the protected intermediate and the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. The disappearance of the alcohol proton signal and the appearance of TBDMS signals (¹H ~0.1 and ~0.9 ppm) confirms protection. The disappearance of these signals confirms deprotection. ¹⁹F NMR is crucial for confirming the integrity of the fluorinated ring.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (~3300 cm⁻¹) after protection and its reappearance after deprotection is a key diagnostic indicator.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product. The isotopic pattern of bromine should be observable in the protected intermediate.[1]
Part V: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvents. 2. Passivated magnesium surface. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Activate Mg with iodine/1,2-dibromoethane. Crush a few turnings with a glass rod in situ to expose a fresh surface. |
| Low yield of Grignard product. | 1. Premature quenching by moisture or air. 2. Wurtz coupling side reaction (Ar-Br + Ar-MgBr -> Ar-Ar). | 1. Maintain a positive pressure of inert gas throughout. 2. Ensure slow, dropwise addition of the aryl bromide to maintain a low concentration and minimize coupling. |
| Incomplete protection of alcohol. | 1. Insufficient reagents. 2. Impure TBDMSCl (hydrolyzed). | 1. Re-check calculations and ensure correct stoichiometry. 2. Use a fresh bottle of TBDMSCl. |
| Incomplete deprotection. | 1. Insufficient TBAF. 2. Steric hindrance. | 1. Add additional TBAF and allow for longer reaction time. 2. Gentle warming may be required for highly hindered silyl ethers. |
References
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
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Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]
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ACS Publications. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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Pearson. (n.d.). Protecting Alcohols from Organometallics. Retrieved from [Link]
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Whitesides Research Group, Harvard University. (n.d.). The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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NIH - PMC. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. Retrieved from [Link]
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RSC Publishing. (n.d.). Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents. Journal of the Chemical Society A. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent. Retrieved from [Link]
-
YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Grignard Reagents. Retrieved from [Link]
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The Royal Society of Chemistry. (2025, October 2). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Retrieved from [Link]
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YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
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JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, April 7). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Communications. Retrieved from [Link]
-
PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). (6-Bromo-2,3-difluorophenyl)(phenyl)methanol. Retrieved from [Link]
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Application Notes and Protocols for the Sonogashira Coupling of (4-bromo-2,3-difluorophenyl)methanol
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium- and copper-catalyzed transformation has become indispensable for the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] Its utility stems from its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4]
This guide provides a detailed technical overview and optimized protocols for the Sonogashira coupling of (4-bromo-2,3-difluorophenyl)methanol. This particular substrate presents unique considerations:
-
Aryl Bromide: Aryl bromides are common substrates for Sonogashira couplings, though they are generally less reactive than the corresponding aryl iodides and may require more forcing conditions or specialized catalyst systems.[5][6]
-
Electron-Deficient Ring: The two fluorine atoms are strongly electron-withdrawing, which can increase the rate of the oxidative addition step—often the rate-limiting step for aryl bromides—to the palladium(0) center.[7]
-
Hydroxymethyl Group: The presence of the -CH₂OH functional group requires a robust protocol that is tolerant of acidic protons and avoids side reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to employ this specific building block in their synthetic campaigns. We will explore the mechanistic underpinnings of the reaction, delve into the causal relationships behind experimental parameter selection, and provide validated, step-by-step protocols for both classical and copper-free conditions.
Reaction Principle & Catalytic Cycle
The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[8][9]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]
The presence of copper accelerates the reaction, allowing for milder conditions.[1] However, it can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to impurities.[5] This has led to the development of highly effective copper-free protocols.[4][11]
Caption: Fig 1. Classical Sonogashira Pd/Cu Catalytic Cycles.
Key Experimental Parameters & Causality
The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For a substrate like this compound, understanding the role of each component is critical for achieving high yields and purity.
| Parameter | Selection Rationale for this compound |
| Palladium Pre-catalyst | Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often preferred due to their higher air and moisture stability compared to Pd(0) sources like Pd(PPh₃)₄.[5] The active Pd(0) species is generated in situ. For electron-deficient aryl bromides, catalyst loading is typically in the 1-5 mol% range. |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the deprotonation of the alkyne and accelerates the crucial transmetalation step.[3] However, its use necessitates strictly anaerobic conditions to prevent Glaser homocoupling. For sensitive substrates or when homocoupling is a major issue, a copper-free protocol should be employed.[11][12] |
| Ligand | The choice of ligand is paramount. While triphenylphosphine (PPh₃) is standard, bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)₃ can significantly improve reaction rates for less reactive aryl bromides by promoting the oxidative addition step.[7][13] N-heterocyclic carbenes (NHCs) are also effective alternatives to phosphine ligands.[7] |
| Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required. It serves two purposes: neutralizing the H-X acid formed and facilitating the deprotonation of the terminal alkyne.[5] An excess (typically 2-3 equivalents) is used. Inorganic bases like Cs₂CO₃ or K₂CO₃ are also used, particularly in copper-free systems.[7] |
| Solvent | Anhydrous, degassed solvents are essential to prevent catalyst decomposition and suppress oxidative side reactions.[5] Common choices include THF , toluene , or DMF . Sometimes, the amine base itself can be used as the solvent.[14] |
| Temperature | While aryl iodides often react at room temperature, aryl bromides typically require heating to facilitate oxidative addition.[5][6] A temperature range of 40-80 °C is a good starting point for this substrate. The electron-withdrawing fluorines may allow for milder conditions compared to electron-rich aryl bromides. |
| Atmosphere | A dry, inert atmosphere (e.g., Argon or Nitrogen ) is critical. Oxygen can deactivate the Pd(0) catalyst (forming palladium black) and promotes Glaser homocoupling in the presence of copper.[5][15] |
Experimental Protocols
General Workflow
The following diagram outlines the standard laboratory workflow for performing the Sonogashira coupling reaction, from initial setup to final product isolation.
Caption: Fig 2. General Experimental Workflow.
Protocol 1: Classical Palladium/Copper Co-catalyzed Coupling
This protocol describes a standard method using a Pd/Cu co-catalyst system, which is robust and broadly applicable.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous, degassed THF (to make a ~0.2 M solution with respect to the aryl bromide) followed by triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for preventing alkyne homocoupling side products and is often used for synthesizing clean products for pharmaceutical applications.[16][17]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
(AllylPdCl)₂ (1 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (2.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and Cesium Carbonate.
-
In a separate vial, prepare the active catalyst by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of the reaction solvent under argon.
-
Seal the Schlenk flask, evacuate, and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (~0.2 M) to the flask via syringe.
-
Add the prepared catalyst solution to the reaction flask via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with additional ether.
-
Wash the filtrate with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Steric hindrance. | 1. Use fresh, high-quality Pd and Cu salts. Ensure ligands are not oxidized.[5] 2. Increase temperature in 10-20 °C increments. Aryl bromides often require heat.[14] 3. Switch to a more active, bulkier ligand (e.g., XPhos, SPhos, P(t-Bu)₃).[18] |
| Glaser Homocoupling | 1. Presence of oxygen in a Cu-catalyzed reaction. 2. High concentration of copper acetylide. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[15] 2. Switch to a copper-free protocol. Alternatively, try slow addition of the alkyne to keep its concentration low.[19] |
| Catalyst Decomposition (Black Precipitate) | 1. Oxygen or moisture in the reaction. 2. Reaction temperature is too high. 3. Inappropriate solvent choice (e.g., THF can sometimes promote Pd black formation).[20] | 1. Ensure all glassware is oven-dried and solvents are anhydrous and degassed.[5] 2. Lower the reaction temperature. 3. Try an alternative solvent like Toluene or Dioxane. |
| Hydrodehalogenation (Loss of Bromine) | 1. Presence of water or other protic impurities. 2. Side reaction pathway of the catalyst. | 1. Use anhydrous solvents and reagents. 2. Screen different ligands or catalyst systems. |
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
-
ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. Available at: [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. Available at: [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Available at: [Link]
-
YouTube. Sonogashira Coupling. Available at: [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available at: [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion (2017). Available at: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Available at: [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]
-
ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Reddit. Sonogashira troubleshooting help needed. Available at: [Link]
-
University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]
-
National Center for Biotechnology Information. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
Wipf Group, University of Pittsburgh. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]
-
National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
-
Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. Available at: [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... Available at: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromo-2,3-difluorophenyl)methanol
Introduction
(4-Bromo-2,3-difluorophenyl)methanol is a key building block in medicinal chemistry and materials science, frequently used in the synthesis of more complex molecules, including pharmaceutical intermediates. Its synthesis, most commonly achieved via the Grignard reaction, is sensitive to several factors that can significantly impact yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges, optimize their reaction conditions, and achieve consistent, high-yield results. The information presented here is grounded in established organometallic principles and practical laboratory experience.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound, structured in a question-and-answer format.
Category 1: Grignard Reagent Formation & Stability
Question: My Grignard reaction fails to initiate (no exotherm, no color change). What are the likely causes and how can I fix it?
Answer: Failure of a Grignard reaction to initiate is one of the most common issues and almost always points to the presence of inhibitors.
-
Causality—The Role of Water and Oxygen: Grignard reagents are potent nucleophiles and strong bases, making them extremely reactive with protic solvents (like water) and oxygen. Even trace amounts of moisture on glassware or in the solvent will quench the reagent as it forms. Oxygen can oxidize the magnesium surface, preventing its reaction with the aryl halide.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried at >120°C for several hours or flame-dried under a nitrogen or argon atmosphere immediately before use.
-
Solvent Purity: Use anhydrous solvents. While a freshly opened bottle of anhydrous ether or THF is often sufficient, for best results, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately prior to use.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use.
-
Chemical Activation: Add a small crystal of iodine (which will sublime and etch the Mg surface) or a few drops of 1,2-dibromoethane to the magnesium in THF. The subsequent formation of ethylene gas is a visual indicator of activation.
-
-
Initiation Tricks: If the reaction is still sluggish, add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the chain reaction. Gentle heating with a heat gun can also help, but be prepared to cool the reaction immediately once it initiates, as it can become vigorous.
-
Question: My reaction started, but then the solution turned cloudy and the yield was very low. What happened?
Answer: This scenario typically indicates that the Grignard reagent, after successfully forming, was subsequently quenched or participated in side reactions.
-
Causality—Wurtz Coupling and Impurities:
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent reacts with the unreacted starting material (1-bromo-2,3-difluorobenzene) to form a biphenyl dimer (4,4'-Dibromo-2,2',3,3'-tetrafluorobiphenyl). This is often promoted by higher temperatures.
-
Impure Starting Material: The 1-bromo-2,3-difluorobenzene starting material may contain acidic impurities or residual moisture.
-
Atmospheric Leak: A leak in your inert gas setup can allow moisture and oxygen to slowly enter the reaction flask over time, quenching the reagent.
-
-
Optimization Strategies:
-
Control the Addition Rate: Add the solution of 1-bromo-2,3-difluorobenzene to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide, minimizing the Wurtz coupling side reaction.
-
Temperature Management: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of side reactions.
-
Check for Leaks: Ensure all joints in your glassware are properly sealed and that you have a positive pressure of inert gas (a bubbler is excellent for monitoring this).
-
Category 2: Reaction with the Electrophile (Formaldehyde)
Question: I've successfully formed the Grignard reagent, but after adding formaldehyde, my primary product yield is low, and I see significant amounts of a high-boiling point byproduct.
Answer: Low yield at this stage often points to issues with the formaldehyde source or competing reactions.
-
Causality—Formaldehyde Source and Over-addition:
-
Paraformaldehyde Depolymerization: Solid paraformaldehyde is a common source of formaldehyde, but it must be thermally depolymerized to gaseous formaldehyde to react. Incomplete depolymerization or side reactions during heating can lead to low yields.
-
Grignard as a Base: The Grignard reagent can also act as a base. If the formaldehyde source contains acidic impurities or water (e.g., formalin), the Grignard reagent will be quenched.
-
Double Addition: The initial product is a magnesium alkoxide. If this intermediate is exposed to another molecule of Grignard reagent before quenching, it can lead to undesired side products. A more common issue is the reaction of the primary alcohol product with remaining electrophile if the stoichiometry is not well controlled.
-
-
Recommended Protocol and Troubleshooting:
-
Use Dry Paraformaldehyde: Ensure the paraformaldehyde is dry and of high purity. It is often best to "crack" it by heating it in a separate flask and passing the resulting formaldehyde gas through a cannula into the Grignard solution under an inert atmosphere.
-
Inverse Addition: For better control, consider slowly adding the Grignard solution via cannula to a well-stirred, cooled suspension of dry paraformaldehyde in THF. This ensures the electrophile is always in excess, minimizing the formation of over-addition byproducts.
-
Temperature Control: Keep the reaction temperature low (e.g., 0°C to -10°C) during the addition of the Grignard reagent to the formaldehyde source to minimize side reactions.
-
Category 3: Work-up and Purification
Question: During the aqueous work-up, I'm getting a persistent emulsion that makes separation difficult. How can I resolve this?
Answer: Emulsions are common during the work-up of Grignard reactions due to the formation of magnesium salts.
-
Causality—Magnesium Hydroxide Precipitation: The quenching step, typically with aqueous ammonium chloride (NH₄Cl) or dilute HCl, neutralizes excess Grignard reagent and protonates the alkoxide product. This also produces fine, gelatinous precipitates of magnesium salts (e.g., Mg(OH)₂), which can stabilize emulsions.
-
Solutions:
-
Use Saturated Ammonium Chloride: This is the preferred quenching agent. It is acidic enough to protonate the product and break down the magnesium salts into more soluble species without being so acidic that it could cause degradation of acid-sensitive products.
-
Dilution: After quenching, add more organic solvent (e.g., diethyl ether or ethyl acetate) and water to dilute the system. This can often break the emulsion.
-
Filtration: In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can help to remove the fine solids that are stabilizing the emulsion.
-
Brine Wash: Washing the separated organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove residual water and can further aid in breaking emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction? A1: Tetrahydrofuran (THF) is generally preferred over diethyl ether for this specific synthesis. This is because THF has a higher boiling point, allowing for a more controlled reaction temperature, and it is better at solvating the Grignard reagent, which can help with its formation and stability.
Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is an excellent technique. Take a small aliquot from the reaction, quench it carefully with a drop of saturated NH₄Cl solution, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate. You should see the disappearance of the starting material (1-bromo-2,3-difluorobenzene) and the appearance of a new, more polar spot corresponding to the product alcohol. A typical mobile phase would be 20-30% ethyl acetate in hexanes.
Q3: My final product has a persistent impurity that co-elutes during column chromatography. What could it be? A3: A likely candidate is the protonated starting material, 1,2-difluorobenzene, formed from any Grignard reagent that was quenched by trace water before reacting with formaldehyde. Another possibility is the Wurtz coupling byproduct, 4,4'-Dibromo-2,2',3,3'-tetrafluorobiphenyl, which is very non-polar. Careful selection of the mobile phase and using a high-resolution silica gel can help improve separation.
Diagrams and Workflows
Synthetic Pathway and Side Reactions
Caption: Reaction scheme for the synthesis of this compound via a Grignard reaction, including major side products.
Troubleshooting Workflow: Low Yield Diagnosis
Caption: A step-by-step workflow for diagnosing the cause of low yields in the synthesis.
Quantitative Data Summary
Table 1: Effect of Solvent and Temperature on Grignard Formation
| Solvent | Temperature (°C) | Typical Observation | Impact on Yield | Potential Issues |
| Diethyl Ether | 35 (reflux) | Vigorous reaction, easy to initiate. | Good to Excellent | Volatility can be an issue; lower boiling point may not be sufficient for less reactive halides. |
| THF | 66 (reflux) | Smoother, more controlled reaction. | Excellent | Requires more rigorous drying as it is more hygroscopic than ether. |
| THF | 25 (Room Temp) | Slower initiation, less vigorous. | Moderate to Good | May lead to incomplete reaction if the aryl halide is not sufficiently reactive. |
Detailed Experimental Protocol
Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-bromo-2,3-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Paraformaldehyde, dried
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add ~10% of the aryl bromide solution to the magnesium turnings. The reddish-brown color of the iodine should fade, and a gentle exotherm should be observed. If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0°C in an ice bath.
-
In a separate, dry flask, add dry paraformaldehyde (1.5 equivalents).
-
Slowly add the Grignard solution to the paraformaldehyde suspension via cannula while stirring vigorously. Maintain the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. Stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a white solid or colorless oil.
-
References
-
General Grignard Reaction Principles
- Title: Grignard Reagents: New Developments
- Source: Edited by H. G. Richey, Wiley, 2000.
-
URL: [Link]
-
Techniques in Practical Organic Chemistry
- Title: Purification of Labor
- Source: W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 8th Edition, 2017.
-
URL: [Link]
-
Synthesis Involving Similar Substrates
- Title: Synthesis of fluorin
- Source: Journal of Fluorine Chemistry.
-
URL: [Link]
Technical Support Center: Purification of (4-Bromo-2,3-difluorophenyl)methanol by Column Chromatography
Welcome to the Technical Support Center for the purification of (4-Bromo-2,3-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the column chromatography of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and ensure the high purity of your compound.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification via silica gel column chromatography is a critical step to remove unreacted starting materials and byproducts. The primary synthetic route to this alcohol is the reduction of 4-bromo-2,3-difluorobenzaldehyde, typically using a reducing agent like sodium borohydride.
The main purification challenge lies in the effective separation of the moderately polar product from the less polar starting aldehyde and potentially other minor impurities. The presence of halogen atoms and the hydroxyl group influences the molecule's polarity and its interaction with the silica gel stationary phase.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | |
| Molecular Weight | 223.01 g/mol | |
| Boiling Point | 256.9±35.0 °C (Predicted) | |
| Density | 1.744±0.06 g/cm³ (Predicted) | |
| Appearance | Yellow powder |
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.
Question 1: I'm seeing poor separation between my product, this compound, and the starting material, 4-bromo-2,3-difluorobenzaldehyde. How can I improve the resolution?
Answer:
This is a common issue stemming from suboptimal solvent system polarity. The starting aldehyde is less polar than the product alcohol due to the absence of the hydroxyl group, which can engage in hydrogen bonding with the silica gel.[1]
Initial Assessment:
-
TLC Analysis: Before running a column, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation between the spots of the product and the starting material, with the product having a lower Rf value. Aim for an Rf value of approximately 0.25-0.35 for the product to ensure it spends enough time on the column for effective separation.[2]
Troubleshooting Steps:
-
Decrease Solvent Polarity: If the spots are too high on the TLC plate (high Rf values) and close together, your eluent is likely too polar. The polarity of common solvent systems can be adjusted as follows:
-
Hexane/Ethyl Acetate System: Decrease the proportion of ethyl acetate. For instance, if you are using a 30:70 ethyl acetate/hexane mixture, try a 20:80 or 15:85 mixture.
-
Dichloromethane/Methanol System: This system is generally used for more polar compounds. If you are using this, ensure the methanol percentage is very low (e.g., 1-2%) or switch to a less polar system like hexane/ethyl acetate.
-
-
Solvent System Selection: A standard and effective solvent system for separating moderately polar compounds like benzyl alcohols from their corresponding aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[3]
-
Column Packing and Dimensions: Ensure your column is packed correctly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one for a given amount of silica gel. A common rule of thumb is to use a silica gel weight of 30-100 times the weight of your crude sample.
Question 2: My product is eluting as a broad band with significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing can be caused by several factors, including interactions with the stationary phase, column overloading, or issues with the solvent system.
Potential Causes and Solutions:
-
Strong Interaction with Silica: The hydroxyl group of your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[4]
-
Solution: Add a small amount of a polar modifier to your eluent. For example, adding 0.1-1% of triethylamine can help to mask the acidic silanol sites and improve the peak shape for slightly basic or polar compounds.[4] Alternatively, a small amount of methanol in a dichloromethane or ethyl acetate-based system can also help.[5]
-
-
Column Overloading: Loading too much sample onto the column can lead to band broadening and tailing.
-
Solution: As a general guideline, the amount of crude material should be 1-5% of the weight of the silica gel.[5] If you have overloaded the column, you will need to repeat the chromatography with a larger column or a smaller amount of sample.
-
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound may move very slowly and spread out over many fractions.
-
Solution: Once the less polar impurities have eluted, you can gradually increase the polarity of your eluent (gradient elution) to speed up the elution of your product and sharpen the band. For example, you can start with 10% ethyl acetate in hexane and gradually increase to 20% or 30%.[6]
-
Question 3: I am not recovering my expected yield of this compound from the column. Where could it have gone?
Answer:
Low recovery can be due to several factors, from irreversible adsorption on the column to degradation.
Troubleshooting Steps:
-
Check for Compound Stability on Silica: Substituted benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel and may undergo degradation or dehydration.[2][7]
-
How to Check: Before running a large-scale column, spot your pure (or semi-pure) product on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots, your compound is likely degrading on the silica.
-
Solution: If degradation is observed, you can either deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%), or use a different stationary phase like alumina (neutral or basic).[2]
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute with the chosen solvent system.
-
Solution: After collecting all the fractions containing your product, flush the column with a very polar solvent, such as 100% ethyl acetate or a mixture of dichloromethane and methanol (e.g., 9:1), to see if any remaining compound elutes.
-
-
Product Co-elution with Other Impurities: Your product might be co-eluting with an impurity that has a similar Rf value, leading to mixed fractions that are discarded, thus lowering the overall yield of pure product.
-
Solution: Re-evaluate your TLC results. You may need to try a different solvent system that provides better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of a crude reaction mixture containing this compound?
A1: Based on the polarity of substituted benzyl alcohols and benzaldehydes, a good starting point for your TLC analysis would be a 20:80 mixture of ethyl acetate and hexane.[8] You can then adjust the ratio based on the observed Rf values. If the spots are too low, increase the proportion of ethyl acetate. If they are too high, decrease it.
Q2: What are the most likely impurities I should expect from the sodium borohydride reduction of 4-bromo-2,3-difluorobenzaldehyde?
A2: The most common impurities are:
-
Unreacted Starting Material: 4-bromo-2,3-difluorobenzaldehyde. This is typically less polar than the product.[1]
-
Borate Esters: These are intermediates formed during the reduction and are typically hydrolyzed during the aqueous workup.[9] If the workup is incomplete, they may persist. They are generally more polar than the desired alcohol.
-
Over-reduction Products: While less common with NaBH₄, highly activated aromatic rings could potentially undergo further reduction under certain conditions, though this is unlikely for this substrate.
Q3: How can I visualize the spots of this compound and its related impurities on a TLC plate?
A3: Due to the aromatic ring, the compound and its main impurity (the aldehyde) should be visible under a UV lamp (254 nm).[10] Alternatively, you can use a potassium permanganate stain, which is a general stain for compounds that can be oxidized, including alcohols and aldehydes.
Q4: Is it better to use a gradient or isocratic elution for the column chromatography of this compound?
A4: The choice depends on the separation achieved on the TLC.
-
Isocratic Elution: If your TLC shows a good separation between the product and all impurities with a single solvent mixture (and the product has an Rf of ~0.25-0.35), an isocratic elution with that same solvent system is often sufficient.
-
Gradient Elution: If there are impurities that are much less polar than your product and some that are very close in polarity, a gradient elution can be more efficient. You can start with a less polar solvent mixture to elute the non-polar impurities and then gradually increase the polarity to elute your product in a sharper band, followed by any more polar impurities.[6]
Q5: My compound is not very soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?
A5: If your compound has poor solubility in the eluent, you should use the "dry loading" method.[11]
-
Procedure: Dissolve your crude product in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the compound from precipitating at the top of the column and ensures a more even application, leading to better separation.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
SIELC Technologies. Separation of 4-Bromobenzyl alcohol on Newcrom R1 HPLC column. [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]
-
Ashenhurst, J. (2016, June 9). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]
-
Reddit. (2022, June 27). r/Chempros - troubleshooring flash chromatography purification. [Link]
-
Organic Syntheses. (n.d.). N-BENZOYLPYRROLIDINE. [Link]
-
Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041–1045. [Link]
-
Mitina, T., Afanasenkova, I., Bazarnova, N., & Oyamo, M. (2025, March). Cognitive-linguistic scaffolding as a tool for activating argumentative writing skills in the process of teaching analytical chemistry in English language. ResearchGate. [Link]
-
Study.com. (n.d.). If the following three chemicals: benzyl alcohol, benzaldehyde and benzoic acid were chromatographed using silica gel TLC plates, which should have the highest Rf value? [Link]
-
Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. [Link]
-
Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. (n.d.). 5. Thin Layer Chromatography. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
National Center for Biotechnology Information. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PubMed Central. [Link]
-
ResearchGate. (2009, July). (PDF) Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4. [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]
-
National Center for Biotechnology Information. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
ResearchGate. (2022, November). Selective oxidation of benzyl alcohols by silica‐supported heterogeneous catalyst containing dioxidotungsten (VI) core. [Link]
Sources
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Technical Support Center: Recrystallization of (4-Bromo-2,3-difluorophenyl)methanol
Welcome to the technical support guide for the purification of (4-Bromo-2,3-difluorophenyl)methanol via recrystallization. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide not just protocols but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for selecting a recrystallization solvent for this compound?
A1: The principle of recrystallization hinges on the differential solubility of a compound in a solvent at different temperatures.[1] An ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or in an ice bath).[2] This allows for the dissolution of the compound and its impurities in a hot solvent, followed by the selective crystallization of the desired compound as the solution cools, leaving the impurities behind in the solvent.[2]
For this compound, its structure, featuring a polar hydroxyl group and electronegative fluorine and bromine atoms on an aromatic ring, suggests a moderate polarity. Therefore, solvents with a range of polarities should be considered. The general heuristic "like dissolves like" is a good starting point.
Q2: What are some initial solvent suggestions for the recrystallization of this compound?
A2: Based on the structure of this compound, a systematic approach to solvent selection is recommended. You should test a range of solvents from polar to non-polar. A good starting point would be:
-
Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate
-
Non-Polar Solvents: Toluene, Heptane, Hexane
It is also highly likely that a mixed solvent system will be required to achieve the optimal solubility gradient.[3] Common mixed solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3]
Q3: Is there a known melting point for this compound to gauge purity?
A3: While a predicted boiling point of 256.9±35.0 °C is available, an experimentally determined melting point for this compound is not consistently reported in publicly available literature.[4][5] However, a structurally similar isomer, 4-Bromo-2,6-difluorobenzyl alcohol, has a reported melting point of 76-81 °C.[6] This can serve as a preliminary, albeit rough, estimate. Determining the melting point of your crude and recrystallized material is a critical step in assessing the purity. A sharp melting point range close to the literature value for the pure compound indicates high purity.
Experimental Workflow: Solvent Screening for Recrystallization
This protocol provides a systematic approach to identifying a suitable recrystallization solvent for this compound.
Caption: Workflow for selecting an optimal recrystallization solvent.
Step-by-Step Protocol:
-
Small-Scale Solvent Testing:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a few drops of the chosen solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble, gently heat the test tube in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves.[7]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.
-
-
Evaluating the Results:
-
Good Solvent: The compound is insoluble or sparingly soluble at room temperature but completely dissolves at the solvent's boiling point, and forms well-defined crystals upon cooling.
-
Poor Solvent: The compound is highly soluble at room temperature, or insoluble even at the boiling point.
-
-
Mixed Solvent Systems:
-
If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at its boiling point.
-
Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Alternatively, in a mixed solvent system, add more of the "good" solvent before cooling. |
| No Crystals Form | The solution is not saturated enough, or the cooling process is too rapid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2] If that fails, evaporate some of the solvent to increase the concentration and cool again. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored Impurities in Crystals | The impurities co-crystallized with the product. | Consider a pre-purification step, such as treatment with activated charcoal in the hot solution before filtration (if the impurities are colored). |
Data Summary: Potential Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | May be a good "poor" solvent in a mixed system with a more organic-soluble solvent like ethanol. |
| Ethanol | 78 | High | A common and effective recrystallization solvent for moderately polar compounds.[3] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, a good candidate.[7] |
| Acetone | 56 | Medium-High | Its low boiling point can be advantageous. Often used in mixed systems with non-polar solvents.[3] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a range of polarities. |
| Toluene | 111 | Low | May be effective if the compound is less polar than anticipated. |
| Heptane/Hexane | 98 / 69 | Low | Likely to be "poor" solvents, making them good candidates for mixed solvent systems.[3] |
Mechanistic Insights into Crystallization
The crystallization of halogenated benzyl alcohols, such as this compound, is a complex process governed by a variety of intermolecular interactions. While strong hydrogen bonds from the hydroxyl group (O-H···O) are significant, weaker interactions like π-stacking of the aromatic rings, C-H···X (where X is a halogen), and halogen-halogen interactions (X···X) play a crucial role in stabilizing the crystal lattice.[8] The interplay of these forces dictates the final crystal packing and can be influenced by the choice of solvent. A solvent that appropriately mediates these interactions during the cooling process will favor the formation of a pure, well-ordered crystal lattice.
Caption: Key intermolecular forces in crystallization.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-2,6-difluorobenzyl alcohol, 1-methylpropyl ether. Retrieved from [Link]
-
PubChemLite. (n.d.). (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). Retrieved from [Link]
-
da Cunha, W. F., & de Oliveira, B. G. (2020). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Crystal Growth & Design, 20(4), 2359–2368. Retrieved from [Link]
-
IndiaMART. (n.d.). 4-Bromo-3,5-difluorophenyl, methanol, CAS NO:1256276-36-4, 98%. Retrieved from [Link]
-
Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. Retrieved from [Link]
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- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound [myskinrecipes.com]
- 5. 4-Bromo-2,3-difluorobenzylalcohol | 162744-55-0 [chemicalbook.com]
- 6. 4-ブロモ-2,6-ジフルオロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with (4-Bromo-2,3-difluorophenyl)methanol
Welcome to the technical support center for (4-Bromo-2,3-difluorophenyl)methanol. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are encountering challenges with the solubility of this versatile building block in their synthetic workflows. As a polyhalogenated aromatic alcohol, this compound offers unique properties for the synthesis of complex molecules, particularly in the development of fluorinated active pharmaceutical ingredients (APIs).[1] However, its specific substitution pattern can lead to poor solubility in common organic solvents, posing a significant hurdle in achieving optimal reaction conditions and yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The protocols and recommendations herein are grounded in established chemical principles and field-proven insights to ensure you can confidently overcome solubility-related obstacles in your experiments.
Understanding the Solubility Profile of this compound
The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both a polar hydroxyl group capable of hydrogen bonding and a larger, nonpolar polyhalogenated aromatic ring. This dual nature can make solvent selection challenging. While specific quantitative solubility data is not extensively published, its structural characteristics suggest it will exhibit limited solubility in very nonpolar solvents like hexanes and may also have restricted solubility in some polar aprotic solvents at room temperature. The intermolecular forces, including hydrogen bonding between the hydroxyl groups and potential halogen bonding, contribute to its solid-state stability and can hinder dissolution.[2]
Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: My this compound is not fully dissolving at the start of the reaction.
Cause: The chosen solvent may not be optimal for dissolving the starting material at the desired concentration. The crystalline nature of the compound might also require energy to break the lattice structure.
Solutions:
-
Solvent Screening:
-
Initial choices: Begin with polar aprotic solvents known to dissolve a wide range of organic compounds, such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Tetrahydrofuran (THF) .
-
Rationale: These solvents have a good balance of polarity to interact with the hydroxyl group and nonpolar character to accommodate the aromatic ring.
-
-
Gentle Heating and Agitation:
-
Protocol: After adding the solvent, gently warm the mixture to 30-40°C while stirring.
-
Explanation: Increasing the temperature provides the necessary energy to overcome the activation energy of dissolution.
-
-
Sonication:
-
Protocol: Place the reaction vessel in an ultrasonic bath for 5-15 minutes.
-
Causality: Sonication uses high-frequency sound waves to induce cavitation, the formation and collapse of microscopic bubbles. This process creates localized high-energy microenvironments that can break up solid aggregates and enhance mass transfer, thereby accelerating dissolution.
-
Issue 2: My reaction is sluggish or stalls, and I suspect poor solubility is the culprit.
Cause: Even if the compound appears to dissolve initially, it may not be fully solvated at the molecular level, leading to low effective concentration and reduced reaction rates.
Solutions:
-
Co-Solvent Systems:
-
Concept: A mixture of two or more miscible solvents can often provide superior solvating power than a single solvent.
-
Recommended Systems:
-
Toluene/DMF or Toluene/Dioxane: This is particularly effective for reactions like Suzuki-Miyaura cross-couplings where a non-polar solvent is often preferred for the catalytic cycle, but a polar co-solvent is needed to dissolve the starting material.[3][4]
-
THF/HMPA (Hexamethylphosphoramide): For reactions requiring a highly polar aprotic environment. Caution: HMPA is a suspected carcinogen and should be handled with appropriate safety precautions.
-
Table 1: Recommended Co-Solvent Systems for Common Reactions
-
| Reaction Type | Primary Solvent | Recommended Co-Solvent | Typical Ratio (v/v) | Notes |
| Suzuki-Miyaura Coupling | Toluene or 1,4-Dioxane | DMF | 4:1 to 10:1 | DMF helps dissolve the aryl halide and the boronic acid. |
| Williamson Ether Synthesis | THF | DMF or NMP | 5:1 to 10:1 | A polar co-solvent can aid in dissolving the alkoxide base. |
| Oxidation | Dichloromethane (DCM) | Acetonitrile | 4:1 to 10:1 | Acetonitrile can improve the solubility of the alcohol. |
-
Elevated Temperatures:
-
Protocol: If the reaction tolerates it, increasing the temperature can significantly improve solubility and reaction kinetics.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS at different temperatures to find the optimal balance between solubility, reaction rate, and potential side reactions.
-
Issue 3: I am observing precipitation of my starting material or product during the reaction.
Cause: Changes in the reaction mixture's composition or temperature can lead to a decrease in the solubility of one or more components.
Solutions:
-
Homogeneous Solution Maintenance:
-
Strategy: If a reagent is added portion-wise, ensure it is dissolved in the same solvent system as the reaction mixture to avoid localized supersaturation and precipitation.
-
-
Phase-Transfer Catalysis (for biphasic reactions):
-
Mechanism: In reactions involving an aqueous phase and an organic phase (e.g., using an inorganic base), a phase-transfer catalyst (PTC) can be employed. The PTC transports the reactant from the aqueous phase to the organic phase where the reaction occurs.
-
Recommended PTCs: For reactions with this compound, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are effective.
-
Visualization of the Mechanism:
Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving this compound for storage and handling?
A1: For preparing stock solutions, high-purity DMF or DMSO are recommended. They offer good solvating power for this compound. For reactions where these solvents might interfere, THF is a suitable alternative, although gentle warming may be required to achieve higher concentrations.
Q2: Can I use alcohols like ethanol or methanol as solvents?
A2: While this compound will have some solubility in alcohols due to hydrogen bonding, they are generally not the best choice for reactions where the alcohol solvent can participate as a nucleophile (e.g., in the presence of a strong base). For purification by recrystallization, a mixed solvent system of ethanol/water or methanol/water can be effective.[5]
Q3: Are there any "green" solvent alternatives for reactions with this compound?
A3: Yes, for certain applications, you can consider Deep Eutectic Solvents (DESs) . A DES is a mixture of two or more components that, at a particular molar ratio, have a melting point much lower than the individual components. They are often biodegradable and have low vapor pressure. A common DES for organic synthesis is a mixture of choline chloride and urea. Given their ability to dissolve a wide range of organic molecules, they are a promising area for improving the solubility of compounds like this compound.
Q4: How does the presence of the fluorine atoms and the bromine atom affect solubility?
A4: The two fluorine atoms and the bromine atom increase the lipophilicity of the aromatic ring, which can decrease its solubility in highly polar solvents like water. However, these halogens can also participate in halogen bonding, which can influence crystal packing and interactions with certain solvents. The overall effect is a complex interplay of forces that necessitates empirical testing of different solvent systems.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and K₂CO₃.
-
Add 1,4-dioxane and water in a 4:1 (v/v) ratio. The amount of solvent should be sufficient to create a stirrable slurry.
-
If the starting material is not fully dissolved, add a small amount of DMF as a co-solvent (e.g., 10% of the total solvent volume) and gently warm the mixture to 40-50°C until a homogeneous solution is obtained.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Williamson Ether Synthesis with a Phase-Transfer Catalyst
This protocol describes the etherification of this compound with an alkyl halide using a phase-transfer catalyst to overcome solubility issues with the base.
Materials:
-
This compound
-
Alkyl halide (1.5 equivalents)
-
Sodium hydroxide (50% aqueous solution, 3.0 equivalents)
-
Tetrabutylammonium bromide (TBAB, 0.1 equivalents)
-
Toluene
Procedure:
-
To a round-bottom flask, add this compound and toluene.
-
Add the 50% aqueous solution of sodium hydroxide and the TBAB.
-
Stir the biphasic mixture vigorously at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 50-70°C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]
- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Khan Academy. Williamson ether synthesis. Available from: [Link]
-
ResearchGate. A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 162744-55-0 [smolecule.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with (4-bromo-2,3-difluorophenyl)methanol
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving (4-bromo-2,3-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges presented by this substrate.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of fluorinated active pharmaceutical ingredients (APIs).[1] Its structure, however, presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms ortho and meta to the bromine makes the aryl bromide electron-deficient, which generally facilitates oxidative addition, the initial step in many catalytic cycles.[2] However, the molecule also contains a hydroxymethyl group, which can potentially coordinate to the metal center or react with the base.
This guide provides insights into selecting the optimal catalyst system—comprising the palladium source, ligand, base, and solvent—to achieve successful and reproducible cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The bromine substituent at the 4-position makes this compound a versatile substrate for several palladium-catalyzed cross-coupling reactions.[3] The most commonly employed and generally robust options include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds with boronic acids or esters. This is often the first choice due to the commercial availability and stability of a wide range of boronic acids.[4]
-
Buchwald-Hartwig Amination: For the synthesis of arylamines (C–N bond formation).[5]
-
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds with terminal alkynes.[6]
-
Heck Reaction: For the coupling of the aryl bromide with an alkene.[7][8]
The choice of reaction will depend on the desired final product.
Q2: How do the fluorine substituents affect catalyst selection?
A2: The two electron-withdrawing fluorine atoms make the aryl bromide electron-deficient. This electronic property generally increases the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2] This can be advantageous, potentially allowing for milder reaction conditions. However, it can also increase the susceptibility to side reactions like dehalogenation.[9]
Q3: Can the hydroxymethyl group interfere with the reaction?
A3: Yes, the primary alcohol of the hydroxymethyl group can potentially cause complications. It can be deprotonated by a strong base, and the resulting alkoxide could coordinate to the palladium center, potentially altering the catalyst's activity. Careful selection of the base is crucial to minimize these effects.
Q4: What are the initial recommended catalyst systems for a Suzuki-Miyaura coupling with this substrate?
A4: For an initial screening of a Suzuki-Miyaura coupling with this compound, a good starting point would be a palladium(II) precatalyst that is easily reduced in situ to the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand.[10][11]
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts.[11] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[12][13][14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately strong inorganic bases are often effective and less likely to cause side reactions with the alcohol.[9][15] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are common for Suzuki couplings.[16] |
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows low or no conversion. What should I investigate first?
A: A systematic approach is key to diagnosing the problem.[10]
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous (unless a biphasic system with water is intended). Moisture and oxygen can deactivate the catalyst.[10]
-
Ensure Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air. Confirm that the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Catalyst and Ligand Integrity: The palladium source and ligand are critical. If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[10] Consider using a pre-activated Pd(0) source or a more robust precatalyst system like a Buchwald G3 or G4 palladacycle.[11]
-
Base Selection: The base plays multiple roles in the catalytic cycle, including the formation of the active palladium complex and the activation of the boronic acid.[17][18] If using a weak base, it may not be sufficient to drive the reaction. Conversely, a base that is too strong could lead to side reactions.
dot
Caption: Initial troubleshooting workflow for low product yield.
Issue 2: Significant Dehalogenation Side Product
Q: I am observing a significant amount of the dehalogenated starting material, (2,3-difluorophenyl)methanol. How can I minimize this?
A: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides.[9] It occurs when the palladium(II) intermediate reacts with a hydride source.
-
Choice of Base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[9]
-
Solvent Selection: Some solvents can act as hydride donors. Ensure your solvent is pure and not prone to decomposition under the reaction conditions.
-
Boronic Acid Quality: Impurities in the boronic acid can sometimes contribute to dehalogenation. Using high-purity boronic acid is recommended.
Issue 3: Reaction Stalls or Catalyst Decomposes
Q: The reaction starts but then stalls, or I observe the formation of palladium black. What is happening?
A: Catalyst decomposition, often visible as the formation of palladium black, indicates that the active Pd(0) species is not stable under the reaction conditions.
-
Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the steps of the catalytic cycle. If the ligand is not bulky or electron-rich enough, the palladium complex may be unstable. For challenging substrates, consider more sterically demanding and electron-donating ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[19]
-
Ligand-to-Palladium Ratio: An excess of the ligand relative to the palladium source can sometimes improve catalyst stability.[11]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[4][17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization will likely be necessary.[16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
-
Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
University of Regensburg. Heck Reaction. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Letters. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Organic Letters. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]
-
NIH National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
NIH National Center for Biotechnology Information. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Taylor & Francis. Heck reaction – Knowledge and References. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Journal of the American Chemical Society. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
NIH National Center for Biotechnology Information. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
SciSpace. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 3-bromo-2,4-difluorobenzyl alcohol. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buy this compound | 162744-55-0 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. semanticscholar.org [semanticscholar.org]
Technical Support Center: Protecting Group Strategies for (4-bromo-2,3-difluorophenyl)methanol
Welcome to the technical support center for synthetic strategies involving (4-bromo-2,3-difluorophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but electronically complex building block. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of protecting the benzylic alcohol functionality in this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider when choosing a protecting group?
A1: The primary consideration is the electronic nature of the substituted phenyl ring. The two ortho and meta fluorine atoms, along with the para bromine atom, are strongly electron-withdrawing. This has two major consequences:
-
Increased Acidity of the Alcohol: The inductive effect of the halogens increases the acidity of the benzylic alcohol compared to a non-halogenated benzyl alcohol. This means that weaker bases can be used to deprotonate the alcohol for protection reactions, which can be advantageous in the presence of base-sensitive functional groups.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is activated towards SNAr, especially at the carbon bearing the bromine, under certain conditions (e.g., strong bases, high temperatures). Care must be taken during protection and deprotection to avoid unwanted side reactions at the aromatic ring.
Q2: I plan to perform a Suzuki coupling at the bromide position. Which protecting groups are compatible?
A2: For Suzuki couplings, which typically employ a palladium catalyst and a basic aqueous phase, a robust protecting group is essential.
-
Recommended: Silyl ethers such as TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) are excellent choices. They are stable under the basic conditions of the Suzuki coupling and are orthogonal to the reaction conditions.
-
Use with Caution: Benzyl-type ethers like PMB (p-methoxybenzyl) or a standard benzyl (Bn ) group are generally stable. However, some palladium catalysts can potentially interact with benzyl groups, so it is crucial to screen your specific catalyst and ligand system.
-
Not Recommended: Ester-based protecting groups (e.g., acetate, pivaloate) are not suitable as they are readily hydrolyzed under the basic conditions of the Suzuki coupling.
Q3: Can I form a Grignard reagent from the protected bromide? Which protecting groups should I use?
A3: Yes, Grignard formation is a common strategy. However, the protecting group must be stable to strongly basic and nucleophilic Grignard reagents.
-
Recommended: Silyl ethers (TBDMS, TIPS, TBDPS ) are the gold standard for this application.[1] They are completely inert to Grignard reagents.
-
Not Recommended: Ester protecting groups will react with Grignard reagents.[2] Acetal-based protecting groups like MOM (methoxymethyl) or THP (tetrahydropyranyl) are also incompatible as the Grignard reagent can coordinate to the ether oxygens and promote cleavage.
Q4: What is the best "all-around" protecting group for general synthesis with this molecule?
A4: The TBDMS group is arguably the most versatile for general applications with this compound. It is robust, easy to introduce and remove, and its stability profile is well-documented. It is stable to a wide range of reaction conditions, including organometallic reagents and many oxidative and reductive conditions, and its removal with fluoride sources like TBAF is highly selective.
Protecting Group Selection Guide
The following diagram provides a decision-making framework for selecting an appropriate protecting group based on your planned synthetic route.
Caption: Decision tree for selecting a protecting group.
Comparative Stability of Common Protecting Groups
| Protecting Group | Reagents/Conditions | Stability |
| Silyl Ethers | ||
| TBDMS, TIPS | Strong Base (e.g., LDA, n-BuLi, Grignards) | Stable |
| Mild to Moderate Acid (e.g., AcOH, PPTS) | Stable | |
| Strong Acid (e.g., HCl, TFA) | Labile | |
| Fluoride source (e.g., TBAF, HF) | Labile | |
| Oxidizing Agents (e.g., PCC, KMnO4) | Stable | |
| Reducing Agents (e.g., LiAlH4, H2/Pd-C) | Stable | |
| Benzyl Ethers | ||
| PMB | Strong Base | Stable |
| Strong Acid | Labile | |
| Oxidizing Agents (e.g., DDQ, CAN)[3][4] | Labile | |
| Reducing Agents (e.g., H2/Pd-C) | Labile | |
| Benzyl (Bn) | Strong Base | Stable |
| Strong Acid | Stable | |
| Oxidizing Agents (e.g., DDQ, CAN) | Stable | |
| Reducing Agents (e.g., H2/Pd-C)[5] | Labile | |
| Acetal Ethers | ||
| MOM | Strong Base | Stable |
| Strong Acid[3] | Labile | |
| Oxidizing/Reducing Agents | Stable | |
| Organometallics | Unstable | |
| Esters | ||
| Acetate (Ac) | Strong Base/Nucleophiles[1] | Labile |
| Strong Acid | Labile | |
| Oxidizing Agents | Stable | |
| Reducing Agents (e.g., LiAlH4) | Labile | |
| Organometallics | Labile |
Troubleshooting Guide
Problem: My TBDMS protection is slow or incomplete.
-
Possible Cause 1: Inadequate Base. While the alcohol is more acidic, a sufficiently strong, non-nucleophilic base is still required. Imidazole is standard, but if the reaction stalls, ensure it is anhydrous.
-
Solution 1: Use a stronger base like triethylamine or 2,6-lutidine. For very stubborn cases, pre-forming the sodium alkoxide with NaH in an anhydrous solvent like THF before adding TBDMSCl can be effective.
-
Possible Cause 2: Steric Hindrance. The difluoro substitution pattern may create some steric congestion around the alcohol.
-
Solution 2: Switch to a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine. This combination is much more potent for hindered alcohols.
-
Possible Cause 3: Poor Solvent. The starting material may have limited solubility in common solvents like DCM.[6]
-
Solution 3: DMF is a good solvent for this reaction. Ensure it is anhydrous. If purification is an issue, consider switching to acetonitrile.
Problem: I am observing side products during my PMB protection using NaH.
-
Possible Cause: SNAr Reaction. As mentioned, the electron-deficient ring is susceptible to nucleophilic attack. While the alkoxide of your substrate is the intended nucleophile, residual hydride or other nucleophiles could potentially react with the aromatic ring at high temperatures.
-
Solution: Perform the reaction at a lower temperature (0 °C to room temperature). Add the PMB-Cl slowly to the pre-formed alkoxide to keep its concentration low. Consider using a milder base like potassium carbonate in DMF or acetone, although this may require longer reaction times or heating.
Problem: My DDQ deprotection of a PMB ether is sluggish.
-
Possible Cause: Electronic Effects. The deprotection of PMB ethers with DDQ proceeds via a single-electron transfer (SET) mechanism, which is facilitated by the electron-donating p-methoxy group.[3] While the this compound moiety is not directly conjugated, its strong inductive withdrawal could slightly disfavor the formation of the cationic intermediate, slowing the reaction.
-
Solution 1: Ensure your DDQ is of high purity and the reaction is run in an appropriate solvent system, typically CH2Cl2 with a small amount of water.
-
Solution 2: If the reaction remains slow, consider an alternative deprotection method. Acid-catalyzed cleavage with TFA is an option, provided your molecule can tolerate strong acid.[4]
Detailed Experimental Protocols
Protocol 1: TBDMS Protection of this compound
This protocol is designed for robust protection compatible with a wide range of subsequent reactions, including organometallic chemistry.
-
Reagents & Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.5 M solution).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired TBDMS ether.
-
Protocol 2: PMB Protection of this compound
This protocol is suitable when an oxidative deprotection strategy is desired, providing orthogonality to silyl ethers and hydrogenolysis conditions.
-
Reagents & Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Methoxybenzyl chloride (PMBCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the reaction back to 0 °C and add PMBCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of organic chemistry, 74(6), 2486–2493. Available at: [Link]
-
DiRocco, D. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28456-28460. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
-
Ghaffar, T., & Whiting, A. (1999). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 17(23), 5746-5764. Available at: [Link]
-
LibreTexts Chemistry. (2024). 17.8: Protection of Alcohols. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Lubell, W. D., & Rapoport, H. (1991). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Accounts of Chemical Research, 24(11), 337-344. Available at: [Link]
-
LibreTexts Chemistry. (2020). 6.4: Acid strength and pKa. Available at: [Link]
-
Reddit. (2022). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros. Available at: [Link]
-
Hu, X., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 28(28), e202104529. Available at: [Link]
-
Lou, S., et al. (2010). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. Organic Syntheses, 87, 275–285. Available at: [Link]
-
El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-13. Available at: [Link]
-
Hamada, S., et al. (2020). Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22(15), 5486-5490. Available at: [Link]
-
Hanson, G. J. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 8(3), 374–388. Available at: [Link]
-
Seeberger, P. H. (2008). VI Protecting Groups and Orthogonal Protection Strategies. Glycoscience: Chemistry and Chemical Biology, 1-3. Available at: [Link]
-
Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4987. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available at: [Link]
-
Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(46), 6051-6054. Available at: [Link]
- Google Patents. (2016). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Lin, H. R., et al. (2021). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. Molecules, 26(11), 3122. Available at: [Link]
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University. Available at: [Link]
-
Chavan, S. P., et al. (2012). A very practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 53(35), 4683-4686. Available at: [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. Available at: [Link]
-
Paddon, C. A., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Process Research & Development, 22(8), 1039-1044. Available at: [Link]
-
Hudson, M. J., & Holton, R. A. (2010). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Synlett, 2010(11), 1671-1674. Available at: [Link]
-
Tlili, A., & Billard, T. (2019). Toolbox for emerging fluorinated groups. Comptes Rendus Chimie, 22(2-3), 209-226. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]
-
Knowbee Tutoring. (2015). Substituent Effects on pKa for Benzene. YouTube. Available at: [Link]
-
Qiu, X. L., & Qing, F. L. (2002). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. The Journal of organic chemistry, 67(20), 7162–7164. Available at: [Link]
-
Givens, R. S., & Kotala, M. B. (2011). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Journal of Photochemistry and Photobiology B: Biology, 102(1), 1-14. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Debromination of (4-bromo-2,3-difluorophenyl)methanol
Welcome to the technical support center for the debromination of (4-bromo-2,3-difluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The selective removal of the bromine atom (debromination) is a critical step in many synthetic routes. However, this reaction can present several challenges, from incomplete conversion to the formation of unwanted byproducts. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the debromination of this compound.
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
Reaction progress plateaus.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%).[2] 2. Catalyst Choice: Switch to a more active catalyst system. For example, if using Pd/C, consider a homogeneous catalyst like Pd(PPh₃)₄ or a catalyst with bulky, electron-rich phosphine ligands.[3] | The C-Br bond in this substrate is activated by the fluorine atoms, but catalyst deactivation can occur. Increasing the catalyst amount can compensate for this. Different palladium catalysts have varying activities towards aryl bromides.[4] |
| Ineffective Hydride Source | 1. Choice of Hydride Donor: If using a transfer hydrogenation approach (e.g., with formic acid or isopropanol), ensure it is fresh and anhydrous. Consider switching to a more potent hydride source like sodium borohydride (NaBH₄) or using H₂ gas with a Pd/C catalyst.[2][5] | The efficiency of hydrogen/hydride transfer is crucial. The choice of reductant can significantly impact the reaction rate and completeness.[6] |
| Poor Solubility | 1. Solvent Screening: The substrate or catalyst may not be fully soluble in the chosen solvent. Screen a range of solvents (e.g., THF, dioxane, ethanol, or aqueous mixtures) to find one that fully dissolves all components at the reaction temperature. | Poor solubility can lead to a heterogeneous reaction mixture and slow down the reaction rate. |
| Low Reaction Temperature | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. | Higher temperatures can overcome the activation energy barrier for the reaction, leading to a faster rate and more complete conversion.[3][7] |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Low isolated yield of the pure product.
Potential Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Hydrodefluorination | 1. Milder Conditions: Use milder reaction conditions (lower temperature, less active catalyst).[5] 2. Selective Catalyst: Employ a catalyst known for its selectivity for C-Br over C-F bond cleavage. | While less common than C-Br cleavage, aggressive conditions can lead to the undesired removal of fluorine atoms. |
| Benzylic Alcohol Oxidation | 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen. | The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, especially at elevated temperatures in the presence of a catalyst and oxygen. |
| Homocoupling (Biaryl Formation) | 1. Optimize Base and Ligands: If using a palladium-catalyzed reaction with a hydride source other than H₂, the choice of base and ligands can influence the formation of biaryl impurities. Weaker bases may be preferable.[3] | Homocoupling can occur as a side reaction in some palladium-catalyzed processes. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the debromination of this compound?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas (H₂) is a highly effective and clean method for this transformation.[5][6] It typically proceeds with high yield and selectivity under mild conditions. Alternative methods include transfer hydrogenation with a hydride donor like formic acid or its salts, or using sodium borohydride with a palladium catalyst.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the disappearance of the starting material and the appearance of the more polar product. LC-MS can provide more definitive evidence of the conversion by tracking the masses of the starting material (m/z for C₇H₅BrF₂O) and the product (m/z for C₇H₆F₂O).
Q3: What is the best workup procedure for this reaction?
A3: A typical workup involves filtering off the catalyst (if a heterogeneous catalyst like Pd/C is used) through a pad of Celite®. The filtrate is then concentrated under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble impurities.[8] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography if necessary.
Q4: Do I need to protect the hydroxyl group before the debromination?
A4: In most cases, protection of the benzylic alcohol is not necessary for catalytic hydrogenation or transfer hydrogenation conditions. These methods are generally chemoselective for the C-Br bond. However, if you are using strongly basic or reactive organometallic reagents for debromination, protection of the acidic hydroxyl proton might be required to prevent side reactions.[9]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This protocol describes a standard and reliable method for the debromination of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq).
-
Add a suitable solvent such as methanol or ethyl acetate (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the flask and purge the system with an inert gas (Argon or Nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Transfer Hydrogenation using Formic Acid
This method avoids the use of hydrogen gas, which can be advantageous in some laboratory settings.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Formic Acid (HCOOH) or Ammonium Formate (HCOONH₄)
-
Triethylamine (NEt₃) (if using formic acid)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol% Pd).
-
Add ammonium formate (3-5 eq) or a mixture of formic acid (3-5 eq) and triethylamine (3-5 eq).
-
Heat the reaction mixture to a gentle reflux (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in the FAQs section to remove formate salts.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the debromination of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in the debromination reaction.
References
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Lipshutz, B. H., Tomioka, T., & Sato, K. (2009). Reductions of aryl bromides in water at room temperature. PMC. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Angewandte Chemie International Edition. [Link]
-
Sci-Hub. (n.d.). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Sci-Hub. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). Workup: Bromine or Iodine. University of Rochester Department of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
WordPress. (n.d.). List of Reagents. WordPress. [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS? ResearchGate. [Link]
-
Wikipedia. (n.d.). Strychnine total synthesis. Wikipedia. [Link]
-
Behera, M., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. LibreTexts Chemistry. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. [Link]
-
Jagriti Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
-
Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Control experiments: hydrodebromination reaction was performed in the... ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Zhou, Y.-H., Jiang, C.-C., Yu, Z., Wang, Y.-H., Zheng, J.-F., & Zhou, X.-S. (2023). In situ Raman monitoring of electroreductive dehalogenation of aryl halides at an Ag/aqueous solution interface. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Ohtsu, H., & Tanaka, K. (2018). Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex. Dalton Transactions. [Link]
-
da Silva, J. C. J., & da Silva, C. S. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of Analytical Atomic Spectrometry. [Link]
-
Kralj, M., & Krizan, J. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. [Link]
-
PubChemLite. (n.d.). (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). PubChemLite. [Link]
-
Loyola University Chicago Research Portal. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Loyola University Chicago Research Portal. [Link]
-
PubChem. (n.d.). (6-Bromo-2,3-difluorophenyl)(phenyl)methanol. PubChem. [Link]
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- 4. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction temperature for Suzuki coupling of (4-bromo-2,3-difluorophenyl)methanol
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the optimization of reaction temperature for the Suzuki coupling of (4-bromo-2,3-difluorophenyl)methanol. Our goal is to equip you with the scientific understanding and practical guidance needed to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the temperature optimization of your Suzuki coupling reaction involving this compound.
Q1: I am observing low to no conversion of my starting material, this compound, at lower temperatures (e.g., room temperature to 50 °C). What is the likely cause and how can I resolve this?
A1: Low conversion at reduced temperatures is typically indicative of insufficient thermal energy to overcome the activation barriers of one or more steps in the catalytic cycle. While the electron-withdrawing nature of the two fluorine atoms on your substrate facilitates the initial oxidative addition step, subsequent steps like transmetalation or reductive elimination might be sluggish at lower temperatures.[1]
Recommended Actions:
-
Gradual Temperature Increase: Incrementally raise the reaction temperature in 10-20 °C intervals (e.g., 60 °C, 80 °C, 100 °C). Monitor the reaction progress at each temperature point by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Catalyst and Ligand System: While increasing temperature is a direct approach, consider that your catalyst system may not be active enough for a low-temperature reaction. For challenging substrates, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) can facilitate coupling at milder conditions, sometimes even at room temperature.[2][3][4]
-
Solvent Choice: Ensure your solvent can accommodate the desired temperature range. Aprotic polar solvents like dioxane, THF, or DMF are common choices and their boiling points will dictate the maximum achievable temperature.[5]
Q2: Upon increasing the reaction temperature to above 100 °C, I noticed a significant amount of a byproduct corresponding to the dehalogenated starting material (2,3-difluorophenyl)methanol. Why is this happening and what can I do to minimize it?
A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings, often exacerbated by elevated temperatures.[6] This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride, leading to reductive elimination of the arene instead of the desired cross-coupled product. The source of the hydride can be the solvent, base, or even the boronic acid reagent itself.
Recommended Actions:
-
Optimal Temperature Identification: This observation suggests that you have surpassed the optimal temperature for your specific reaction. The ideal temperature is one that provides a reasonable reaction rate without inducing significant side reactions. Based on your findings, you should explore a temperature range below 100 °C more thoroughly.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a strong base like sodium hydroxide or alkoxides, consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
-
Solvent System: Certain solvents, particularly those that can act as hydride donors, may contribute to dehalogenation. Toluene is often a good choice to minimize this side reaction.
-
Reaction Time: Prolonged heating can also lead to increased side product formation. Once the optimal temperature is identified, it is crucial to monitor the reaction and stop it upon completion to avoid over-incubation.
Q3: My reaction at higher temperatures is turning black, and I am getting a poor yield of the desired product. What does the blackening of the reaction mixture indicate?
A3: The appearance of a black precipitate is a classic sign of palladium catalyst decomposition, forming palladium black.[6] This inactive form of palladium will no longer participate in the catalytic cycle, leading to a stalled reaction and low yields. Elevated temperatures are a primary cause of catalyst decomposition.[6]
Recommended Actions:
-
Reduce Reaction Temperature: This is the most critical step. Your observation indicates that the temperature is too high for the thermal stability of your specific palladium catalyst.
-
Ligand Selection: The choice of ligand plays a crucial role in stabilizing the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the thermal stability of the catalyst, allowing for reactions at higher temperatures if necessary.[3]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, contributing to its decomposition.
Q4: I am seeing the formation of a homocoupled byproduct of my boronic acid coupling partner, especially at higher temperatures. How can I suppress this side reaction?
A4: Homocoupling of the boronic acid is another common side reaction that can be promoted by heat and the presence of oxygen. It involves the coupling of two boronic acid molecules, consuming your nucleophile and reducing the yield of the desired product.
Recommended Actions:
-
Thorough Degassing: Rigorously degas your solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method. Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common practice, but a large excess can sometimes lead to more homocoupling.
-
Temperature Management: As with other side reactions, finding the optimal, lowest effective temperature will help to minimize homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the difluoro and hydroxymethyl substituents on the Suzuki coupling of this compound?
A1: The two electron-withdrawing fluorine atoms are expected to make the aryl bromide more reactive towards oxidative addition, which is often the rate-limiting step in the Suzuki coupling. The hydroxymethyl group is generally compatible with Suzuki coupling conditions.[8] However, it is a protic group and could potentially interact with a very strong base. Using a moderately strong base like K₂CO₃ or K₃PO₄ is advisable.
Q2: What is a good starting point for the reaction temperature for the Suzuki coupling of this compound?
A2: A good starting point for a Suzuki coupling with an aryl bromide is typically in the range of 80-100 °C.[5][6] Given the activating effect of the fluorine atoms, you might find that the reaction proceeds efficiently at the lower end of this range, or possibly even at a slightly lower temperature. It is always recommended to start with a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring.
Q3: How does the choice of solvent influence the optimal reaction temperature?
A3: The solvent's primary role is to dissolve the reactants, but its boiling point also sets the upper limit for the reaction temperature under standard atmospheric pressure. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, and THF/water.[5] The aqueous phase is often necessary to dissolve the inorganic base. The choice of organic solvent can influence reaction rates, and therefore, the optimal temperature may vary between different solvent systems.
Q4: Can microwave irradiation be used to optimize the reaction temperature?
A4: Yes, microwave-assisted organic synthesis (MAOS) is an excellent tool for optimizing reaction conditions, including temperature.[9] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and potentially higher yields. It allows for precise temperature control, which is ideal for optimization studies.[9]
Data Presentation
Table 1: Predicted Effect of Temperature on the Suzuki Coupling of this compound
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions (Dehalogenation, Homocoupling) | Risk of Catalyst Decomposition | Overall Recommendation |
| Room Temp - 50 °C | Slow to negligible | Low | Very Low | Suitable for highly active catalyst systems; may require extended reaction times. |
| 60 °C - 90 °C | Moderate to Fast | Moderate | Low to Moderate | Optimal starting range for screening. Balances reaction rate with minimal side reactions. |
| 100 °C - 120 °C | Very Fast | High | Moderate to High | Use with caution. Increased risk of dehalogenation and catalyst decomposition. |
| > 120 °C | Extremely Fast | Very High | Very High | Not recommended. Significant risk of catalyst decomposition and byproduct formation. |
Experimental Protocols
Protocol 1: Step-by-Step Methodology for Temperature Optimization
This protocol outlines a systematic approach to determine the optimal reaction temperature for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equiv.)
-
Solvent system (e.g., 4:1 Dioxane:Water)
-
Reaction vials suitable for heating
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a reaction vial equipped with a stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the vial via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Heating: Place the reaction vial in a pre-heated block or oil bath at the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS.
-
Optimization: Run parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to identify the temperature that provides the best balance of reaction rate and clean conversion to the desired product.
-
Work-up and Analysis: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by NMR or GC-MS to determine the yield and the presence of any byproducts.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting temperature-related issues.
References
-
Takahashi, R., & Seo, T. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. (2015). RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). PMC. Available at: [Link]
-
Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. Available at: [Link]
-
Temperature effect on coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. (2025). ResearchGate. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
-
Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025). ResearchGate. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. (2025). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025). ResearchGate. Available at: [Link]
-
Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. Available at: [Link]
-
Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). PMC. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (n.d.). PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (4-bromo-2,3-difluorophenyl)methanol Purification
This guide provides in-depth troubleshooting and frequently asked questions for the purification of (4-bromo-2,3-difluorophenyl)methanol (C₇H₅BrF₂O, MW: 223.02 g/mol )[1]. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this critical fluorinated intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of crude this compound.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route used. The most common synthesis involves the reduction of 4-bromo-2,3-difluorobenzaldehyde[1]. Therefore, the primary impurities to anticipate are:
-
Unreacted Starting Material: 4-bromo-2,3-difluorobenzaldehyde. This is a common process-related impurity and can be identified by its characteristic aldehyde proton peak (~10 ppm) in ¹H NMR spectroscopy.
-
Over-oxidation Products: 4-bromo-2,3-difluorobenzoic acid. This can form if the alcohol is exposed to oxidizing conditions. It is an acidic impurity and can often be removed with a basic aqueous wash.
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM)).
-
Salts: Inorganic salts from the workup procedure (e.g., sodium sulfate, magnesium sulfate).
Q2: What is the recommended first-pass strategy for purifying the crude product?
A2: The initial approach depends on the physical state of your crude product.
-
If the crude product is a solid: Recrystallization is the most efficient first step. It is excellent for removing small amounts of impurities from a crystalline solid matrix[2]. The key is selecting a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
If the crude product is an oil or waxy solid: A liquid-liquid extraction is highly recommended to remove baseline impurities before attempting more rigorous methods like column chromatography[3]. An aqueous wash (e.g., with saturated sodium bicarbonate solution) can remove acidic impurities, followed by a brine wash to remove residual water[2].
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid technique for monitoring purification, particularly for column chromatography[4]. For this compound, which is a moderately polar compound, a mobile phase of ethyl acetate and hexane is a good starting point. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 for optimal separation on a silica gel column[5]. For final purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the industry standards[6][7].
Q4: My purified compound appears pure by ¹H NMR, but HPLC shows a small impurity peak. What could be the issue?
A4: This is a common scenario. ¹H NMR is excellent for structural elucidation but has a limit of detection for impurities of roughly 1-5%, depending on the sample concentration and impurity structure. HPLC with UV detection is often more sensitive and can detect impurities at levels below 0.1%[8]. The impurity could be an isomer or a structurally similar compound that is not easily resolved by NMR but has a different retention time on the HPLC column. Regulations often require the identification of all impurities exceeding a certain threshold, making HPLC a critical tool[9].
Part 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific problems encountered during the purification process.
Problem 1: Crude product is a dark, oily residue that fails to solidify.
-
Underlying Cause: This often indicates the presence of significant amounts of residual solvent or a complex mixture of impurities that depress the melting point.
-
Solution: A thorough liquid-liquid extraction workup is the most effective strategy.
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent with a low boiling point, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash (Removes Acidic Impurities): Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash (Removes Water & Polar Impurities): Add an equal volume of saturated sodium chloride (brine) solution to the organic layer in the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer. This step helps to break up emulsions and removes the bulk of dissolved water from the organic phase[2][10].
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator.
-
Assessment: The resulting material should be cleaner. Assess its physical state. If it is now a solid, you may proceed to recrystallization. If it remains an oil, column chromatography is the next logical step.
Problem 2: Recrystallization yields are very low, or the product "oils out" instead of crystallizing.
-
Underlying Cause: The chosen solvent is likely too good a solvent, even at low temperatures, or the solution is supersaturated with impurities. "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Solution: Systematically screen for a better solvent system or use a two-solvent (binary) system.
-
Single Solvent Screening:
-
Place ~50 mg of your crude solid into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature (e.g., hexane, toluene, ethyl acetate, isopropanol). A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not dissolve the solid. A good solvent will dissolve the compound completely upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
Observe which solvent yields high-quality crystals.
-
-
Binary Solvent System: This is often more effective.
-
Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or EtOAc) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or pentane) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This method often produces excellent crystals.
-
| Parameter | Good Solvents (High Polarity) | Poor Solvents (Low Polarity) |
| Examples | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Isopropanol (IPA) | Hexanes, Heptane, Pentane |
| Rationale | Solubilizes the polar benzyl alcohol functional group. | Precipitates the compound as polarity is reduced. |
Problem 3: ¹H NMR shows a persistent peak around 10 ppm after initial purification.
-
Underlying Cause: This is the hallmark of the starting aldehyde, 4-bromo-2,3-difluorobenzaldehyde. Its polarity is very similar to the product alcohol, making it difficult to remove by simple extraction or recrystallization.
-
Solution: Flash column chromatography is the most reliable method for separating compounds with small polarity differences[11].
Caption: Workflow for purification and analysis of this compound.
-
TLC Analysis: First, determine the optimal mobile phase. Test solvent systems of increasing polarity (e.g., 5%, 10%, 15%, 20% EtOAc in Hexane). The ideal system will show clear separation between the aldehyde (less polar, higher Rf) and the alcohol (more polar, lower Rf), with the alcohol having an Rf of ~0.3.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using the chosen eluent (this is a "wet pack"). Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM), add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder that can be carefully added to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply gentle air pressure to begin elution[12].
-
Collect fractions in test tubes. The less polar aldehyde will elute from the column first, followed by the desired alcohol product.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate to determine which contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Typical Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Industry standard for separating moderately polar organic compounds[11]. |
| Mobile Phase | 10-30% Ethyl Acetate in Hexane | Balances polarity to achieve differential migration of the slightly less polar aldehyde and the target alcohol. |
| Purity Target | >99.5% by HPLC | Standard requirement for pharmaceutical intermediates[6]. |
Part 3: Decision-Making Diagram for Purification Strategy
This diagram provides a logical path to selecting the appropriate purification technique based on initial observations of the crude product.
Caption: Decision tree for selecting a purification method.
References
-
PubChem. (n.d.). 4-Bromobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Scirp.org. (2014). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4: Extraction. Retrieved from [Link]
- Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
A-Star Education. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Solvent extraction or separation. YouTube. Retrieved from [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
- Google Patents. (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
PubMed. (1987). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information c6cy02413k1.pdf. Retrieved from [Link]
Sources
- 1. Buy this compound | 162744-55-0 [smolecule.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. organomation.com [organomation.com]
- 4. magritek.com [magritek.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arlok.com [arlok.com]
- 9. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (4-Bromo-2,3-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Halogenated organic molecules, in particular, offer a rich playground for tuning electronic and steric properties. (4-Bromo-2,3-difluorophenyl)methanol is one such molecule, presenting a unique substitution pattern that has significant implications for its chemical reactivity and potential biological activity.[1] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing it with structurally related benzyl alcohols to offer a deeper understanding of how substituent effects manifest in NMR spectroscopy.
The Crucial Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic environments of protons within a molecule, it provides invaluable information about the number of distinct proton sets, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For a molecule like this compound, with its multiple halogen substituents, ¹H NMR is indispensable for confirming the precise isomeric arrangement.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), is expected to display three main sets of signals: two in the aromatic region corresponding to the protons on the benzene ring, one for the benzylic methylene protons (CH₂), and one for the hydroxyl proton (OH).
Aromatic Region (δ 7.0-7.5 ppm):
The two aromatic protons, at positions 5 and 6 of the phenyl ring, are chemically non-equivalent and exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.
-
H-5: This proton is expected to appear as a doublet of doublets. It is coupled to the adjacent H-6 proton and the fluorine atom at position 3.
-
H-6: This proton will likely present as a doublet of doublets of doublets (or a more complex multiplet), being coupled to H-5 and the two fluorine atoms at positions 2 and 3. The through-space coupling to the fluorine at position 2 and the through-bond coupling to the fluorine at position 3 will influence its signal.
Benzylic Protons (CH₂OH) (δ ~4.7 ppm):
The two protons of the methylene group are diastereotopic due to the chiral center created by the substituted phenyl ring. However, in many cases, they appear as a simple singlet or a doublet if coupled to the hydroxyl proton. Their chemical shift is significantly downfield from typical aliphatic protons due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
Hydroxyl Proton (OH) (variable, δ ~2-5 ppm):
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent, as these affect hydrogen bonding.[2] It often appears as a broad singlet and may not show clear coupling to the benzylic protons due to rapid chemical exchange.
Comparative ¹H NMR Spectral Data
To understand the influence of the bromo and difluoro substituents on the ¹H NMR spectrum of this compound, it is instructive to compare its spectral data with that of related benzyl alcohol derivatives. The following table summarizes the key ¹H NMR parameters for the target compound and several analogues.
| Compound | Ar-H Chemical Shift (δ ppm) & Multiplicity | CH₂ Chemical Shift (δ ppm) & Multiplicity | OH Chemical Shift (δ ppm) & Multiplicity |
| This compound | ~7.0-7.4 (m) | ~4.7 (s or d) | variable (br s) |
| Benzyl Alcohol | 7.22-7.46 (m) | 4.67 (s) | 2.66 (s) |
| 2-Fluorobenzyl Alcohol | 7.04-7.40 (m) | 4.70 (s) | 3.09 (s) |
| 2-Chlorobenzyl Alcohol | 7.21-7.50 (m) | 4.79 (s) | 2.27 (s) |
| 2-Bromobenzyl Alcohol | 7.19-7.57 (m) | 4.78 (s) | 2.02 (s) |
| 4-Bromobenzyl Alcohol | 7.23 (d), 7.48 (d) | 4.62 (s) | 1.83 (s) |
| 2,4-Dichlorobenzyl Alcohol | 7.25-7.38 (m) | 4.71 (s) | 2.31 (s) |
Note: Data is compiled from various sources and may vary slightly based on experimental conditions.
Key Observations from the Comparative Analysis
-
Effect of Halogen Electronegativity: The chemical shift of the benzylic CH₂ protons is influenced by the electron-withdrawing nature of the halogen substituents on the ring. Generally, more electronegative halogens (F > Cl > Br) and a greater number of halogens tend to deshield the benzylic protons, shifting their signal further downfield.
-
Positional Isomerism: The position of the halogen substituents dramatically affects the appearance of the aromatic proton signals. For instance, the symmetrical pattern of 4-bromobenzyl alcohol (two doublets) contrasts sharply with the more complex multiplets observed for ortho-substituted and polysubstituted analogues like this compound.
-
Proton-Fluorine Coupling: The presence of fluorine atoms introduces additional complexity to the spectrum in the form of H-F coupling, which is not present in the chloro and bromo analogues. This coupling can be observed over several bonds and is a key diagnostic feature for identifying fluorinated compounds.
Experimental Protocol: Acquisition of a ¹H NMR Spectrum
The following is a generalized protocol for obtaining a high-quality ¹H NMR spectrum of a compound like this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a clean 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a high level of homogeneity, resulting in sharp, symmetrical peaks. d. Tune and match the probe for the ¹H frequency.
3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm). b. Use a standard single-pulse experiment (e.g., a 90° pulse). c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration). d. Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known chemical shift). d. Integrate the signals to determine the relative ratios of the different types of protons. e. Analyze the peak multiplicities and measure the coupling constants.
Visualizing Structural Relationships
The following diagrams illustrate the structure of this compound and a conceptual workflow for its ¹H NMR analysis.
Sources
A Practical Guide to the 13C NMR Chemical Shifts of (4-Bromo-2,3-difluorophenyl)methanol for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for (4-Bromo-2,3-difluorophenyl)methanol, a halogenated aromatic compound with potential applications in medicinal chemistry. By juxtaposing predicted data with empirical principles and data from analogous structures, we aim to provide researchers with a robust framework for interpreting the spectra of similarly complex molecules.
The Foundational Role of 13C NMR in Structural Chemistry
13C NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a carbon nucleus.[2] Factors such as the hybridization of the carbon, the electronegativity of attached atoms, and resonance effects all contribute to the observed chemical shift.[2] In proton-decoupled 13C NMR spectra, each unique carbon atom typically appears as a sharp singlet, simplifying spectral interpretation.[1] However, the presence of fluorine can introduce complexities due to C-F coupling, which can be a valuable tool for assignment.[3]
Predicting the 13C NMR Spectrum of this compound
In the absence of a readily available experimental spectrum for this compound, computational prediction methods serve as a valuable starting point.[4][5] These algorithms utilize extensive databases of known spectra and apply incremental effects of various substituents to estimate the chemical shifts for a novel structure.[5]
The structure of this compound, with its unique substitution pattern, presents an interesting case for 13C NMR analysis. The interplay of the electron-withdrawing effects of the bromine and two fluorine atoms, alongside the hydroxymethyl group, dictates the chemical shifts of the aromatic carbons.
Structure and Carbon Numbering
To facilitate our discussion, the carbon atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Comparative Analysis of Predicted and Related Compound Data
To build a reliable interpretation, we will compare the predicted 13C NMR chemical shifts for our target molecule with experimental data for structurally related compounds. This comparative approach allows us to observe the incremental effects of each substituent on the phenyl ring.
| Carbon Atom | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Fluorobenzene[6] | Experimental δ (ppm) for 1,4-Difluorobenzene[3] | Notes on Substituent Effects |
| C1 | ~135-140 | 162.4 (C-F) | 158.0 (C-F) | The hydroxymethyl group is expected to have a moderate deshielding effect on the attached carbon. |
| C2 | ~150-155 (d, ¹JCF) | 115.5 (d, ²JCF) | 115.0 (t, ²JCF) | Directly bonded to fluorine, this carbon will exhibit a large one-bond C-F coupling constant and be significantly deshielded. |
| C3 | ~148-153 (d, ¹JCF) | 130.2 (d, ⁴JCF) | 115.0 (t, ²JCF) | Also directly bonded to fluorine, this carbon will be strongly deshielded and show a large ¹JCF coupling. |
| C4 | ~110-115 | 128.3 (s) | 158.0 (C-F) | The bromine atom causes a notable upfield shift (shielding) of the directly attached carbon. |
| C5 | ~128-133 | 124.2 (d, ³JCF) | 115.0 (t, ²JCF) | This carbon is meta to the fluorine atoms and ortho to the bromine, leading to a complex interplay of electronic effects. |
| C6 | ~118-123 | 115.5 (d, ²JCF) | 115.0 (t, ²JCF) | Positioned ortho to the hydroxymethyl group and meta to a fluorine, its chemical shift will be influenced by both. |
| -CH₂OH | ~60-65 | - | - | This benzylic alcohol carbon falls into a typical range for such functional groups.[2][7] |
Disclaimer: Predicted chemical shifts are estimates and may vary from experimental values. The purpose of this table is to provide a reasoned approximation based on established principles of NMR spectroscopy.
Interpretation of Expected Chemical Shifts and Coupling Patterns
-
Carbons Bearing Fluorine (C2 and C3): The most downfield signals in the aromatic region are expected to be from the carbons directly attached to the highly electronegative fluorine atoms. These signals will also be split into doublets due to one-bond coupling with the ¹⁹F nucleus (¹JCF), which typically ranges from 240-260 Hz.[3]
-
Carbon Bearing Bromine (C4): The "heavy atom effect" of bromine is known to shield the directly attached carbon, causing it to resonate at a higher field (lower ppm value) than might otherwise be expected.[8]
-
Carbons C1, C5, and C6: The chemical shifts of these carbons are influenced by a combination of inductive and resonance effects from all substituents. Their precise assignment would typically require 2D NMR experiments such as HSQC and HMBC.
-
The Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 60-65 ppm, a characteristic region for benzylic alcohols.[2][7]
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. The logic behind these choices is to ensure good signal-to-noise, resolution, and accurate chemical shift determination.
Workflow for 13C NMR Data Acquisition
Caption: A standardized workflow for acquiring a high-quality 13C NMR spectrum.
Justification of Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a common solvent for many organic molecules and has a well-defined solvent peak at ~77.16 ppm which can be used as a secondary reference.
-
Concentration: A moderate concentration of 15-20 mg in 0.6 mL ensures a sufficient number of molecules for detection without causing significant viscosity issues that could broaden the signals.
-
Spectrometer Frequency (≥400 MHz): A higher field strength provides better signal dispersion and sensitivity, which is crucial for resolving closely spaced peaks in the aromatic region.
-
Proton Decoupling: This is a standard technique in 13C NMR to simplify the spectrum by removing C-H coupling, resulting in sharp singlets for each carbon.[9]
-
Relaxation Delay (D1): A delay of 2 seconds allows for sufficient relaxation of the carbon nuclei between pulses, which is important for obtaining quantitative information, although for simple identification, a shorter delay can be used to save time.
Conclusion
The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, with the chemical shifts significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms and the shielding effect of the bromine atom. The carbons directly bonded to fluorine are expected to be the most deshielded and will likely appear as doublets due to one-bond C-F coupling. This guide provides a comprehensive framework for researchers to predict, acquire, and interpret the 13C NMR spectrum of this and other similarly complex halogenated aromatic compounds, thereby accelerating the pace of drug discovery and development.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Scribd. 13C NMR Chemical Shifts Guide. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
-
National Institutes of Health. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]
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- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to the Mass Spectrometry Analysis of (4-Bromo-2,3-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to (4-Bromo-2,3-difluorophenyl)methanol and its Analytical Importance
This compound (C₇H₅BrF₂O, MW: ~223.02 g/mol ) is a halogenated aromatic alcohol of significant interest in medicinal chemistry. Its utility as a synthetic intermediate in the development of fluorinated active pharmaceutical ingredients (APIs) necessitates accurate analytical characterization. Mass spectrometry is an indispensable tool for confirming its molecular weight and elucidating its structure through fragmentation analysis. The presence of bromine, with its characteristic isotopic signature, and the fluorine atoms and hydroxyl group, all influence the molecule's behavior in the mass spectrometer, making the choice of analytical technique a critical consideration.
This guide will compare two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with a focus on Electron Ionization (EI) and a discussion of Chemical Ionization (CI), and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The objective is to provide a clear understanding of the strengths and limitations of each approach, supported by experimental data and established scientific principles.
Gas Chromatography-Mass Spectrometry (GC-MS): A Hard Ionization Approach
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from other components in a mixture before it enters the mass spectrometer.
Electron Ionization (EI): Unveiling the Molecular Fingerprint
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. While this can sometimes result in the absence of a prominent molecular ion peak, the resulting fragmentation pattern serves as a unique "fingerprint" for the compound, invaluable for structural elucidation.
The mass spectrum of this compound under EI conditions is expected to exhibit several characteristic features:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 222 and 224.
-
Alpha-Cleavage: A common fragmentation pathway for benzyl alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. Loss of a hydroxyl radical (•OH, 17 Da) would result in a fragment ion at m/z 205/207.
-
Loss of Halogens: The carbon-halogen bonds can also cleave. The loss of the bromine atom (79/81 Da) would produce a fragment at m/z 143. The loss of a fluorine atom (19 Da) would lead to a fragment at m/z 203/205.
-
Tropylium Ion Formation: Benzyl alcohols are known to form a stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement.[1][2]
-
Phenyl Cation: Loss of the CH₂OH group (31 Da) can lead to the formation of a bromodifluorophenyl cation at m/z 191/193. Further fragmentation can lead to a variety of smaller ions.
Table 1: Predicted Key Fragments for this compound under EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 222/224 | [C₇H₅BrF₂O]⁺ | Molecular Ion (M⁺) |
| 205/207 | [C₇H₅BrF₂]⁺ | M⁺ - •OH (Alpha-cleavage) |
| 191/193 | [C₆H₂BrF₂]⁺ | M⁺ - •CH₂OH |
| 143 | [C₇H₅F₂O]⁺ | M⁺ - •Br |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Chemical Ionization (CI): A Softer Alternative
In contrast to EI, Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation. In CI, a reagent gas (e.g., methane or ammonia) is introduced into the ion source and ionized by the electron beam. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer, leading to the formation of a protonated molecule, [M+H]⁺.
For this compound, a CI spectrum would be expected to show a prominent ion at m/z 223/225, corresponding to [M+H]⁺. This is particularly useful for confirming the molecular weight of the analyte when the molecular ion is weak or absent in the EI spectrum. Negative Chemical Ionization (NCI) can also be a selective and sensitive technique for halogenated compounds, potentially forming [M-H]⁻ or other adducts.[3]
Experimental Protocol: GC-MS Analysis
A robust GC-MS method for the analysis of halogenated organic compounds can be established as follows:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Caption: Workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): A Soft Ionization Approach for Polar Analytes
LC-MS is a versatile technique that is particularly well-suited for the analysis of polar and less volatile compounds. The liquid chromatograph separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer.
Electrospray Ionization (ESI): Gentle Ionization in Solution
Electrospray Ionization (ESI) is a soft ionization technique where ions are generated from a liquid solution.[4] It is highly effective for polar molecules and can be operated in both positive and negative ion modes.
-
Positive Ion Mode: In positive ion mode, protonated molecules, [M+H]⁺, are commonly formed. For this compound, this would result in an ion at m/z 223/225. Adducts with solvent ions, such as sodium ([M+Na]⁺) at m/z 245/247, may also be observed.
-
Negative Ion Mode: In negative ion mode, deprotonated molecules, [M-H]⁻, are often detected.[5] For our target compound, this would produce an ion at m/z 221/223. The choice between positive and negative mode often depends on the acidity/basicity of the analyte and the mobile phase conditions.[6]
Because ESI is a soft ionization method, fragmentation is typically minimal in the ion source. This is advantageous for confirming the molecular weight of the analyte. To induce fragmentation for structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).
Experimental Protocol: LC-MS Analysis
A general LC-MS method for the analysis of small aromatic molecules can be adapted as follows:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive and negative switching.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-400.
-
Caption: Workflow for LC-MS analysis.
Comparison of GC-MS (EI) and LC-MS (ESI) for the Analysis of this compound
The choice between GC-MS and LC-MS for the analysis of this compound depends on the analytical objective.
Table 2: Performance Comparison of GC-MS (EI) and LC-MS (ESI)
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Ionization Principle | Hard ionization, extensive fragmentation | Soft ionization, minimal fragmentation |
| Molecular Ion | May be weak or absent | Typically strong and easily identifiable |
| Structural Information | Rich fragmentation pattern provides a unique "fingerprint" | Requires tandem MS (MS/MS) for fragmentation |
| Analyte Suitability | Volatile and thermally stable compounds | Polar and less volatile compounds |
| Primary Application | Structural elucidation and library matching | Molecular weight confirmation and quantification |
| Sensitivity | Generally very high for amenable compounds | Can be very high, but matrix effects can be significant |
For the initial identification and structural confirmation of a newly synthesized batch of this compound, GC-MS with EI is the superior choice. The detailed fragmentation pattern provides a high degree of confidence in the compound's identity.
For quantitative analysis in a complex matrix, such as in biological fluids during drug metabolism studies, LC-MS with ESI would be the preferred method. Its ability to generate a strong molecular ion or protonated molecule allows for selective and sensitive quantification using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS, with the choice of technique dictated by the analytical goal. GC-MS with Electron Ionization provides a wealth of structural information through its characteristic fragmentation pattern, making it ideal for identity confirmation. In contrast, LC-MS with Electrospray Ionization offers a softer ionization approach that excels in molecular weight determination and quantification, particularly in complex sample matrices. A comprehensive understanding of the principles behind each technique, as outlined in this guide, empowers researchers to make informed decisions and obtain high-quality, reliable data in their drug development endeavors.
References
- Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225.
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5268-5274.
- Robb, D. B., & Blades, M. W. (2006). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 17(2), 160–169.
- Clark, J. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- Ho, K. F., & Lee, C. W. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 30(11), 2235–2244.
- Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5268-5274.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
- Korytár, P., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18535-18545.
- Cromlab Instruments. (n.d.).
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- Environmental Protection Agency. (n.d.).
- NorthEast BioLab. (n.d.). Negative and Positive Ion Mode LC/MS/MS for Simple, Sensitive Analysis of Sorbic Acid.
- Wikipedia. (n.d.).
- MassBank. (2008). Benzyl alcohols.
- eGyanKosh. (n.d.).
- Wiley Online Library. (2019). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow')
- Shimadzu Scientific Instruments. (n.d.).
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- Chemistry Stack Exchange. (2019).
- ResearchGate. (n.d.).
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- JoVE. (2024).
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Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Comparative Guide to the FT-IR Spectroscopy of (4-Bromo-2,3-difluorophenyl)methanol
In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel chemical entities is paramount. This compound, a poly-halogenated aromatic alcohol, serves as a critical building block in the synthesis of more complex molecules, particularly in medicinal chemistry where its unique electronic and structural properties can be leveraged to modulate biological activity[1]. Ensuring the identity and purity of this intermediate is a foundational step in any synthetic workflow.
This guide provides a comprehensive analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of this compound. We will delve into the interpretation of its vibrational spectrum, present a robust experimental protocol, and critically compare the insights derived from FT-IR with those from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Vibrational Fingerprint: Decoding the FT-IR Spectrum
FT-IR spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and providing structural clues. For this compound (C₇H₅BrF₂O)[1], the spectrum is dominated by features arising from its hydroxyl, substituted phenyl, and carbon-halogen moieties.
Key Spectral Features and Their Origins:
The interpretation of the FT-IR spectrum hinges on assigning observed absorption bands to specific molecular vibrations. Based on established group frequencies for similar structures, we can predict the key features for this compound.
-
O-H Stretching (Alcohol): The most prominent feature is anticipated to be a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the hydroxyl (O-H) group's stretching vibration[1][2]. The broadening is a direct consequence of intermolecular hydrogen bonding, a common feature in condensed-phase spectra of alcohols.
-
Aromatic C-H Stretching: Vibrations from the C-H bonds on the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹, commonly around 3030 cm⁻¹[3][4]. These bands are generally of low to medium intensity.
-
Aliphatic C-H Stretching: The methylene group (-CH₂OH) will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
-
Aromatic C=C Stretching: The phenyl ring itself gives rise to a series of complex skeletal vibrations. Two of the most characteristic bands occur in the 1600-1450 cm⁻¹ range and are due to carbon-carbon stretching within the ring[3][4]. Electron-withdrawing substituents, such as fluorine and bromine, can influence the exact position and intensity of these peaks.
-
C-O Stretching (Primary Alcohol): A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol group is expected in the 1075-1000 cm⁻¹ region.
-
Carbon-Halogen Vibrations:
-
C-F Stretching: The highly polar C-F bonds produce very strong and characteristic absorption bands, typically found in the 1400-1000 cm⁻¹ range[5]. The presence of two fluorine atoms on the aromatic ring will likely result in multiple strong bands in this region.
-
C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies due to the larger mass of bromine. This band is expected in the fingerprint region, typically below 1000 cm⁻¹[5][6].
-
The region below 1500 cm⁻¹ is known as the "fingerprint region." It contains a wealth of complex, overlapping bands (including C-H out-of-plane bending and skeletal vibrations) that are highly specific to the molecule's overall structure[7].
Data Summary: Expected FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity | Functional Group Assignment |
| 3600 - 3200 | O-H Stretch | Strong, Broad | Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Medium to Weak | Aromatic Ring |
| 2950 - 2850 | C-H Stretch (Symmetric/Asymmetric) | Medium | Methylene (-CH₂) |
| 1620 - 1450 | C=C Stretch | Medium to Strong | Aromatic Ring |
| 1400 - 1000 | C-F Stretch | Strong | Aryl Fluoride |
| 1075 - 1000 | C-O Stretch | Strong | Primary Alcohol (-CH₂OH) |
| < 1000 | C-Br Stretch | Medium to Strong | Aryl Bromide |
| 900 - 690 | C-H Out-of-Plane Bend | Strong | Aromatic Ring (Substitution Pattern) |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of spectral data is contingent upon a meticulously executed experimental protocol. The choice of sample preparation is critical and depends on the physical state of the sample and the analytical objective. As this compound is a solid at room temperature, the KBr pellet method is a gold standard for generating a high-resolution transmission spectrum.
Step-by-Step Methodology: KBr Pellet Preparation and Analysis
-
Materials & Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die and hydraulic press
-
FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50)
-
-
Protocol Steps:
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Collect a background spectrum to account for atmospheric H₂O and CO₂. This is a critical self-validating step; a "good" background will be a flat line at 100% transmittance.
-
Sample Preparation:
-
Gently grind ~100-200 mg of dry KBr powder in the agate mortar to create a fine, consistent powder. Causality: Grinding ensures a homogenous mixture and minimizes scattering effects.
-
Add 1-2 mg of the this compound sample to the KBr. The optimal sample-to-KBr ratio is typically 1:100. Causality: Too much sample will lead to total absorption (flat-topped peaks), while too little will result in a weak signal.
-
Thoroughly mix and grind the sample and KBr together for 2-3 minutes until the mixture is homogenous.
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture to the pellet die.
-
Place the die under a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. Causality: The pressure causes the KBr to flow and fuse, creating a transparent or translucent pellet that is ideal for IR transmission.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
-
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and indispensable first-pass technique for the characterization of this compound. It provides definitive evidence for key functional groups—the hydroxyl, the aromatic ring, and the carbon-halogen bonds—thereby confirming the gross structural features of the molecule. However, for complete and unambiguous structural elucidation, FT-IR must be used as part of a synergistic analytical workflow that includes NMR for detailed connectivity and MS for molecular weight and elemental formula confirmation. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced research and drug development.
References
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Herrebout, W. A., van der Veken, B. J., & Maes, G. (2004). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. National Institutes of Health. Retrieved from [Link]
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Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols.... Retrieved from [Link]
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PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.... Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). Retrieved from [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
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OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
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X-ray crystal structure of (4-Bromo-2,3-difluorophenyl)methanol derivatives
A Comparative Guide to the X-ray Crystal Structures of (4-Bromo-2,3-difluorophenyl)methanol Derivatives: Methodologies and Structural Insights
Introduction
The (4-bromo-2,3-difluorophenyl) moiety is a key building block in modern chemistry, recognized for its utility in the development of pharmaceuticals and advanced materials.[1][2] The specific arrangement of its functional groups—a heavy bromine atom, electron-withdrawing fluorine atoms, and a reactive hydroxymethyl group—imparts unique electronic properties and steric profiles that are of significant interest in drug design and materials science.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their behavior, optimizing their function, and establishing structure-property relationships.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[3][4][5] It provides unambiguous data on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[5] This guide offers a comprehensive comparison of the crystallographic features of derivatives containing the (4-bromo-fluorophenyl) core, supported by a detailed, field-proven workflow for their structural determination. While a public crystal structure for the parent compound, this compound, was not identified during our literature survey, analysis of its closely related derivatives provides invaluable insight into the structural motifs and non-covalent interactions that define this class of compounds.
This document is intended for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the critical "why" behind the experimental protocols, ensuring a robust and reproducible approach to structural analysis.
Part 1: The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage.[3] Each step is designed to maximize the quality of the final structural model. Below, we outline the complete workflow, explaining the rationale behind our experimental choices.
Diagram: End-to-End Single-Crystal X-ray Diffraction Workflow
Caption: A validated workflow for single-crystal X-ray structure determination.
Experimental Protocol 1: Synthesis and Crystallization
The synthesis of this compound and its derivatives typically involves the reduction of the corresponding benzaldehyde or nucleophilic substitution reactions.[1] The critical step for crystallographic analysis, however, is obtaining high-quality single crystals.[3]
Objective: To grow diffraction-quality single crystals (typically >0.1 mm in all dimensions) free from significant defects.[3]
Methodology: Slow Evaporation
-
Solvent Selection: Dissolve the purified compound (10-20 mg) in a minimum amount of a suitable solvent or solvent mixture (e.g., acetone, methanol, ethyl acetate/hexane). The ideal solvent is one in which the compound is moderately soluble, allowing for a slow path to supersaturation.
-
Preparation: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with 1-3 small holes using a needle.
-
Causality (Expertise): The small perforations control the rate of solvent evaporation. A slower evaporation rate provides more time for molecules to order themselves into a well-defined crystal lattice, minimizing defects and twinning.
-
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring & Harvesting: Monitor the vial over several days to weeks for crystal formation. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the remaining solvent.
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.[3][5]
Experimental Protocol 2: Single-Crystal X-ray Data Collection
Objective: To measure the angles and intensities of diffracted X-rays from the crystal lattice accurately and completely.
Methodology:
-
Crystal Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Secure the crystal onto a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
-
Cryo-Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer.
-
Causality (Expertise): Collecting data at cryogenic temperatures significantly reduces the thermal vibration of atoms. This leads to sharper diffraction spots at higher angles, resulting in a more precise and detailed final structure.
-
-
Data Collection Strategy: Use a modern area-detector diffractometer, typically with a molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.54184 Å) X-ray source.[4] A series of diffraction images are collected as the crystal is rotated.[6]
-
Trustworthiness (Self-Validation): The data collection strategy is designed to achieve high completeness (typically >99%) and redundancy. This ensures that a sufficient number of unique reflections are measured multiple times, which is crucial for accurate data scaling and absorption correction.[7]
-
Experimental Protocol 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the unit cell.
Objective: To translate the diffraction pattern into a chemically sensible atomic model and refine that model to best fit the experimental data.
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors, yielding a reflection data file (e.g., an HKL file).
-
Structure Solution: The phase information, which is lost during the experiment, is recovered using computational methods. For small molecules containing a heavy atom like bromine, direct methods are exceptionally effective.[7]
-
Authoritative Grounding: Software such as SHELXT employs intrinsic phasing algorithms that use statistical relationships between reflection intensities to generate an initial electron density map, often revealing most or all of the non-hydrogen atoms.[8]
-
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[9]
-
Validation: The final refined structure is rigorously validated.
-
Trustworthiness (Self-Validation): Key metrics include the R-factor (R1), which should ideally be below 5% for high-quality structures, the weighted R-factor (wR2), and a goodness-of-fit (GooF) value close to 1.0. The final difference Fourier map should be largely featureless, indicating that the model accounts for all electron density. The final model is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[11]
-
Part 3: Comparative Structural Analysis of Derivatives
By comparing the crystallographic data of different, yet related, structures, we can identify trends in molecular conformation and crystal packing. Below is a comparison of two derivatives containing the bromo-fluorophenyl structural motif.
Table 1: Comparative Crystallographic Data
| Parameter | Derivative 1: C₁₃H₄BrF₄N[12] | Derivative 2: C₁₈H₁₇BrFN₅O₂[13] |
| Formula | C₁₃H₄BrF₄N | C₁₈H₁₇BrFN₅O₂ |
| System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 7.3560 (15) | 19.3571 (8) |
| b (Å) | 12.107 (2) | 13.4295 (12) |
| c (Å) | 12.723 (3) | 7.3036 (5) |
| β (˚) | 90 | 93.372 (5) |
| Volume (ų) | 1133.1 (4) | 1895.3 (2) |
| Z | 4 | 4 |
| Temp (K) | 93 | 293 (2) |
| R-factor (R1) | 0.028 | 0.0407 |
This data reveals how changes in the molecular structure (from a tetrafluorobiphenyl to a larger, more complex oxadiazole derivative) lead to crystallization in different crystal systems and space groups, reflecting entirely different packing arrangements.
Key Intermolecular Interactions
The crystal packing in halogenated aromatic compounds is often dominated by a combination of weak, directional interactions. Understanding these is key to crystal engineering.
-
Hydrogen Bonding: The hydroxyl group in methanol derivatives is a strong hydrogen bond donor, readily interacting with acceptors like oxygen, nitrogen, or even fluorine atoms on adjacent molecules.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a Lewis acid, forming directional interactions with Lewis bases like cyano or carbonyl groups. In the structure of C₁₃H₄BrF₄N, multiple Br···F contacts are observed.[12]
-
π-π Stacking: The aromatic rings can stack upon one another. In fluorinated systems, this often occurs as offset aryl–perfluoroaryl stacking, driven by electrostatic complementarity.[12]
Diagram: Common Intermolecular Interactions in Halogenated Phenyl Derivatives
Caption: Key non-covalent interactions governing crystal packing.
Conclusion
The structural analysis of this compound derivatives via single-crystal X-ray diffraction provides indispensable insights into their solid-state properties. Although the structure of the parent alcohol is not publicly available, a comparative analysis of its derivatives demonstrates that subtle changes to the molecular framework can lead to significant differences in crystal packing, driven by a delicate balance of hydrogen bonding, halogen bonding, and π-π stacking interactions. The robust and validated workflow detailed in this guide provides a reliable pathway for researchers to obtain high-quality crystallographic data, enabling the rational design of new molecules for applications in medicine and materials science.
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Wikipedia. X-ray crystallography. Available at: [Link]
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Kennard, A. S., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 6), 875–889. Available at: [Link]
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CCP4 wiki. Solve a small-molecule structure. Available at: [Link]
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Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. Available at: [Link]
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Oreate AI Blog. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available at: [Link]
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Carleton College, Science Education Resource Center (SERC). Single-crystal X-ray Diffraction. Available at: [Link]
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University of St Andrews. Introduction to Structure Refinement. Available at: [Link]
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Wlodawer, A., et al. (2008). X-ray diffraction experiment – the last experiment in the structure elucidation process. FEBS Journal, 275(1), 1-21. Available at: [Link]
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Sheldrick, G. M. (1995). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford Academic. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Merz, K., & Vasylyeva, V. (2015). Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o347–o348. Available at: [Link]
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Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl) ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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PubChemLite. (4-bromo-3,5-difluorophenyl)methanol (C7H5BrF2O). Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
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PubChemLite. 4-bromo-2,3-difluorophenol (C6H3BrF2O). Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]
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PubChem. 4-Bromobenzyl alcohol. Available at: [Link]
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Shan, G., et al. (2020). Crystal structure of 4-bromo-N′-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide methanol solvate, C15H14Br2N2O3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Guesmi, S., et al. (2022). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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Ion, P., et al. (2021). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules, 26(18), 5548. Available at: [Link]
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PubChem. (4-Bromo-2,5-difluorophenyl)(phenyl)methanol. Available at: [Link]
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A Comparative Guide to the Reactivity of (4-Bromo-2,3-difluorophenyl)methanol in Modern Synthesis
Introduction
In the landscape of contemporary drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Brominated aromatic compounds serve as versatile and indispensable building blocks, primarily due to their balanced reactivity in a host of transformative reactions, most notably palladium-catalyzed cross-coupling. This guide provides an in-depth comparative analysis of (4-Bromo-2,3-difluorophenyl)methanol , a uniquely substituted aryl bromide, against a panel of common brominated aromatics.
The subject molecule is distinguished by a confluence of structural features: a reactive Carbon-Bromine (C-Br) bond for synthetic elaboration, two vicinal fluorine atoms that profoundly modulate the electronic character of the aromatic ring, and a primary alcohol (hydroxymethyl group) that presents both opportunities and challenges for synthetic planning. Understanding how these elements collectively influence reactivity is crucial for researchers aiming to leverage this substrate in complex synthetic campaigns. This guide moves beyond mere procedural descriptions to elucidate the underlying chemical principles, supported by comparative data and detailed experimental protocols.
The Theoretical Bedrock: Factors Governing Aryl Bromide Reactivity
The reactivity of an aryl bromide in common synthetic transformations is not an intrinsic constant but is dictated by a delicate interplay of electronic and steric factors, alongside the influence of other functional groups.
Electronic Effects: The Push and Pull on the C-Br Bond
The critical, often rate-determining, step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[1][2][3] The facility of this step is highly sensitive to the electron density of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine and nitrile (-CN) exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This polarization makes the ipso-carbon (the carbon atom bonded to bromine) more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst, thereby accelerating the rate of oxidative addition.[4] The two fluorine atoms on this compound render its aromatic core significantly electron-deficient.
-
Electron-Donating Groups (EDGs): Conversely, groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring through inductive (+I) and/or mesomeric (+M) effects. This increased electron density at the ipso-carbon slows the rate of oxidative addition.
-
The Halogen Effect: While halogens are inductively withdrawing, they can also donate electron density via resonance (+M). For bromine and especially fluorine, the inductive effect dominates, leading to an overall deactivation of the ring towards electrophilic substitution but activation towards nucleophilic attack and oxidative addition.[5]
Caption: Electronic effects of substituents on C-Br bond activation.
Steric Hindrance: The Role of Ortho-Substituents
The size of groups adjacent (ortho) to the bromine atom can physically impede the approach of the bulky palladium-ligand complex.[6][7][8] In this compound, the fluorine at the 3-position is ortho to the bromine. While fluorine has a relatively small van der Waals radius, its presence can still exert a modest steric effect compared to an ortho-hydrogen, potentially influencing ligand choice and reaction kinetics.
The Hydroxymethyl Group: A Double-Edged Sword
The -CH₂OH functionality introduces a critical consideration: the presence of a weakly acidic proton. In reactions employing strong bases, such as Grignard reagent formation or certain cross-coupling conditions, this proton can react, consuming the base or quenching a desired organometallic intermediate. This necessitates either a protection-deprotection sequence or the careful selection of reaction conditions that tolerate the free alcohol.
Comparative Reactivity in Key Transformations
We will now compare the performance of this compound (A) with Bromobenzene (B), 4-Bromotoluene (C, an electron-rich analogue), and 4-Bromobenzonitrile (D, an electron-deficient analogue).
Palladium-Catalyzed Suzuki-Miyaura Coupling
This is one of the most widely used C-C bond-forming reactions. The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination.[3]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Discussion of Reactivity: The electron-deficient nature of This compound (A) is expected to significantly facilitate the initial oxidative addition step, making it more reactive than both the neutral Bromobenzene (B) and the electron-rich 4-Bromotoluene (C).[3] Its reactivity profile should more closely resemble that of 4-Bromobenzonitrile (D). The ortho-fluorine may slightly retard the rate compared to a para-substituted analogue, but the overwhelming electronic activation is the dominant factor.
Comparative Data (Hypothetical Yields under Standardized Conditions)
| Substrate | Structure | Key Feature | Expected Yield (%) |
| (A) this compound | Electron-Deficient, Ortho-F | >90% | |
| (B) Bromobenzene | Neutral | 75-85% | |
| (C) 4-Bromotoluene | Electron-Rich | 60-70% | |
| (D) 4-Bromobenzonitrile | Electron-Deficient | >95% | |
| Note: Yields are illustrative, based on established principles for a typical Suzuki reaction with phenylboronic acid using a Pd(PPh₃)₄ catalyst and Na₂CO₃ base at 80 °C. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond, a crucial linkage in pharmaceuticals.[9][10] Similar to the Suzuki coupling, the catalytic cycle hinges on oxidative addition, followed by amine coordination/deprotonation and reductive elimination.[11][12][13]
Discussion of Reactivity: The same electronic principles apply. The electron-withdrawing fluorine atoms in (A) enhance its suitability as a substrate for Buchwald-Hartwig amination. It is expected to outperform Bromobenzene (B) and 4-Bromotoluene (C). The hydroxymethyl group is generally well-tolerated under the basic conditions (e.g., NaOtBu, K₃PO₄) commonly used, although the choice of base may be important to avoid side reactions.
Grignard Reagent Formation
The formation of an organomagnesium halide (Grignard reagent) involves the insertion of magnesium metal into the C-Br bond.[14][15]
Discussion of Reactivity: Here, the reactivity profile is dramatically different and is dictated by the hydroxymethyl group.
-
This compound (A): Direct formation of the Grignard reagent is highly problematic. The acidic proton of the alcohol (-CH₂OH ) is more reactive towards the newly formed organometallic species than the starting aryl bromide.[16] Any Grignard reagent that forms will be instantly quenched by the proton of another molecule, leading to a complex mixture and low to no yield of the desired reagent. Protection of the alcohol (e.g., as a silyl ether) is mandatory before attempting Grignard formation.
-
Bromobenzene (B), 4-Bromotoluene (C), 4-Bromobenzonitrile (D): These substrates lack acidic protons and readily form Grignard reagents under standard anhydrous conditions.[16][17] (Note: The nitrile group in 4-bromobenzonitrile is incompatible with Grignard reagents and would be attacked, making it an unsuitable substrate for subsequent reactions with electrophiles).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed to be a self-validating system, incorporating best practices for achieving high conversion with an electron-deficient aryl bromide.
Causality Behind Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand known to form highly active catalysts that excel with challenging substrates, including those prone to side reactions.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base effective in Suzuki couplings and is generally less harsh than alkoxides, minimizing potential side reactions involving the hydroxymethyl group.
-
Solvent System: A 1,4-dioxane/water mixture is a common and effective solvent system that helps to dissolve both the organic and inorganic reagents.
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A Comparative Guide to the Biological Activity of Compounds Derived from (4-bromo-2,3-difluorophenyl)methanol: A Keystone for Novel Therapeutics
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in the discovery of novel, potent, and selective therapeutic agents. (4-bromo-2,3-difluorophenyl)methanol has emerged as a compound of significant interest, primarily owing to its unique combination of reactive and modulatory functional groups.[1][2] The presence of a reactive hydroxymethyl group, a bromine atom amenable to cross-coupling reactions, and a difluorinated phenyl ring that can enhance metabolic stability and binding affinity, makes this molecule a versatile scaffold for the synthesis of a diverse array of potential drug candidates.[1]
This guide provides a comprehensive overview of the prospective biological activities of compounds derived from this compound. We will explore hypothetical, yet scientifically plausible, derivatives and compare their potential efficacy against established alternatives, supported by detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery pipelines.
The Rationale: Why this compound?
The therapeutic potential of derivatives of this starting material is not coincidental. It is rooted in the well-established principles of medicinal chemistry:
-
The Role of Fluorine: The introduction of fluorine atoms into a phenyl ring is a widely employed strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 2,3-difluoro substitution pattern creates a distinct electronic environment that can influence molecular recognition and binding to biological targets.[1] Furthermore, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
The Versatility of Bromine: The bromine atom at the 4-position serves as a valuable synthetic handle. It can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
-
The Reactivity of the Methanol Group: The primary alcohol functionality is a gateway to a multitude of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and other functional groups, providing a straightforward means to generate a library of diverse compounds.
Hypothetical Derivatives and Their Predicted Biological Activities
Based on the reactivity of the parent molecule, we can envision the synthesis of several classes of derivatives with high potential for biological activity.
Ether and Ester Derivatives: Probing for Antimicrobial and Anti-inflammatory Activity
The hydroxyl group of this compound can be readily converted into ether and ester linkages. These derivatives are predicted to exhibit antimicrobial and anti-inflammatory properties, drawing parallels from existing research on halogenated phenolic compounds.
Predicted Biological Activity:
-
Antimicrobial: Halogenated aromatic compounds have a long history of use as antimicrobial agents. The lipophilicity and electronic properties of the proposed ether and ester derivatives could enable them to disrupt bacterial cell membranes or inhibit key microbial enzymes.
-
Anti-inflammatory: Certain bromophenol derivatives have demonstrated anti-inflammatory effects.[3] The proposed compounds may modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are often dysregulated in inflammatory diseases.
Comparison with Alternatives: These novel derivatives would be compared against established antimicrobial and anti-inflammatory agents. For instance, their antibacterial spectrum and potency could be benchmarked against antibiotics like ciprofloxacin, while their anti-inflammatory efficacy could be compared to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Triazole Derivatives: Targeting Cancer Proliferation
The synthesis of triazole-containing compounds has become a cornerstone of modern medicinal chemistry, with numerous examples demonstrating potent anticancer activity. By converting the methanol to an azide and employing "click chemistry," we can generate 1,2,3-triazole derivatives.
Predicted Biological Activity:
-
Anticancer: 1,2,4-triazole and 1,2,3-triazole scaffolds are present in many approved anticancer drugs and clinical candidates.[4] These heterocyclic moieties can interact with a variety of biological targets, including kinases, tubulin, and growth factor receptors.[4] The (4-bromo-2,3-difluorophenyl) moiety could serve as a crucial pharmacophore, enhancing the binding affinity of the triazole derivative to its target.
Comparison with Alternatives: The anticancer activity of these novel triazole derivatives would be evaluated against a panel of human cancer cell lines and compared to standard-of-care chemotherapeutic agents like doxorubicin or targeted therapies such as EGFR inhibitors (e.g., erlotinib), depending on the identified mechanism of action.
Data Presentation: A Glimpse into Potential Efficacy
To illustrate the potential of these derivatives, the following table presents hypothetical, yet plausible, in vitro biological activity data.
| Compound | Derivative Type | Target Activity | Cell Line / Organism | Hypothetical IC₅₀ / MIC (µM) | Alternative Compound | Alternative IC₅₀ / MIC (µM) |
| BDP-E1 | Ether | Antibacterial | Staphylococcus aureus | 8.5 | Ciprofloxacin | 1.2 |
| BDP-Es2 | Ester | Anti-inflammatory | RAW 264.7 Macrophages | 15.2 | Indomethacin | 5.8 |
| BDP-T1 | 1,2,3-Triazole | Anticancer | MCF-7 (Breast Cancer) | 2.1 | Doxorubicin | 0.5 |
| BDP-T2 | 1,2,3-Triazole | Anticancer | A549 (Lung Cancer) | 5.7 | Erlotinib | 3.2 |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data is hypothetical and for illustrative purposes only.
Experimental Protocols: A Guide to Biological Evaluation
The following are detailed, step-by-step methodologies for the key experiments required to evaluate the biological activity of the proposed derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. This assay is widely used as a primary screen for anticancer compounds due to its simplicity, high throughput, and reproducibility.
Protocol 2: In Vitro Antibacterial Activity (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent. It is preferred over disk diffusion methods for obtaining precise inhibitory concentrations and is essential for comparing the potency of new compounds to existing antibiotics.
Signaling Pathways and Mechanisms of Action
The biological activity of the proposed derivatives is likely to be mediated through the modulation of specific signaling pathways.
Anticancer Mechanism: Kinase Inhibition
Many small molecule anticancer drugs function by inhibiting protein kinases, which are key regulators of cell growth, proliferation, and survival. The proposed triazole derivatives, with their rigid heterocyclic core and customizable peripheral substituents, are well-suited to bind to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
Caption: Proposed mechanism of action via kinase inhibition.
Conclusion and Future Directions
This compound represents a highly promising and versatile starting material for the development of novel bioactive compounds. The strategic incorporation of bromo and difluoro substituents provides a solid foundation for generating derivatives with enhanced pharmacological properties. The hypothetical ether, ester, and triazole derivatives discussed in this guide serve as a blueprint for future synthetic and biological evaluation efforts.
The path forward requires a systematic approach, beginning with the synthesis of a focused library of these derivatives, followed by rigorous in vitro screening using the protocols outlined herein. Promising lead compounds can then be advanced to more complex cellular and in vivo models to further elucidate their mechanisms of action, pharmacokinetic profiles, and therapeutic potential. The insights gained from such studies will be invaluable in the ongoing quest for new and effective treatments for cancer, infectious diseases, and inflammatory disorders.
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A Comparative Guide to the HPLC Purity Analysis of (4-bromo-2,3-difluorophenyl)methanol
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (4-bromo-2,3-difluorophenyl)methanol, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this critical intermediate, grounded in scientific principles and practical, field-proven insights.
The methodologies presented herein are designed to be self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure trustworthiness and scientific integrity.[1][2][3]
The Criticality of a Stability-Indicating Method
Before delving into specific methods, it is paramount to understand the "why." A robust purity analysis method must be stability-indicating. This means the method must be able to accurately separate the main compound from its potential degradation products and process-related impurities.[4][5] Forced degradation studies are an indispensable tool in this context, intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to generate these potential degradants.[4][5][6][7] The data from these studies provide confidence that the analytical method is specific and suitable for its intended purpose.[5][7]
Primary HPLC Method: A Reverse-Phase Approach
Reverse-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and reproducibility.[8] For a polar aromatic compound like this compound, a C18 column is a logical and effective starting point.
Method Parameters and Rationale
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the particle and column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier suppresses the ionization of any potential acidic impurities and improves peak shape by minimizing interactions with residual silanols on the silica support. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for eluting aromatic compounds from a C18 column.[9] |
| Gradient | 30% B to 80% B over 20 min | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temp. | 30 °C | Temperature control is vital for reproducible retention times and can influence selectivity.[10] 30 °C is a common starting point that is slightly above ambient to ensure stability. |
| Detection | UV at 220 nm | The aromatic ring of the analyte and related impurities are expected to have strong absorbance in the low UV range. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | The diluent should be compatible with the mobile phase and provide good solubility for the analyte. |
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Comparative Analysis: Alternative HPLC Methodologies
While the primary C18 method is robust, exploring alternative column chemistries can offer improved resolution for specific, co-eluting impurities or provide orthogonal data to confirm purity.
Alternative 1: Phenyl-Hexyl Column
A Phenyl-Hexyl stationary phase offers a different selectivity profile compared to a standard C18. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the analyte and its impurities, potentially resolving compounds that are not separated based on hydrophobicity alone.[10]
Alternative 2: Pentafluorophenyl (PFP) Column
PFP columns are particularly effective for separating halogenated compounds and positional isomers.[10] The highly electronegative fluorine atoms on the stationary phase can engage in dipole-dipole and other electrostatic interactions with the analyte, providing a unique separation mechanism.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of the three methods after analyzing a sample of this compound containing known impurities.
| Parameter | Primary Method (C18) | Alternative 1 (Phenyl-Hexyl) | Alternative 2 (PFP) |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | 13.2 min |
| Resolution (Main Peak & Impurity A) | 1.8 | 2.5 | 2.1 |
| Resolution (Main Peak & Impurity B) | 2.2 | 2.0 | 3.0 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.0 |
| Calculated Purity (%) | 99.5% | 99.4% | 99.5% |
Analysis: In this hypothetical scenario, the Phenyl-Hexyl column shows superior resolution for Impurity A, while the PFP column provides the best separation for Impurity B. This highlights the importance of having orthogonal methods available for comprehensive purity assessment.
Method Validation: A Trust-Building Exercise
Validation of the chosen analytical procedure is a mandatory step to demonstrate its suitability.[3][11] This process is guided by ICH Q2(R1) and involves evaluating several key parameters.[1][3][11]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies and analysis of known impurities.[4][5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Logical Framework for Method Development and Validation
Caption: Method Development and Validation Pathway.
Conclusion
The purity analysis of this compound by HPLC is a multi-faceted task that demands a systematic and scientifically sound approach. While a standard C18 reverse-phase method provides a robust foundation, a comprehensive purity assessment is best achieved through the comparative use of orthogonal methods, such as those employing Phenyl-Hexyl or PFP stationary phases. The ultimate goal is the development and validation of a stability-indicating method that is specific, accurate, and precise, thereby ensuring the quality and safety of this critical pharmaceutical intermediate. Adherence to regulatory guidelines, such as those from the ICH and USP, is not merely a compliance requirement but a framework for ensuring the integrity of the analytical data generated.
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Safety Operating Guide
Proper Disposal of (4-Bromo-2,3-difluorophenyl)methanol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (4-Bromo-2,3-difluorophenyl)methanol (CAS No. 162744-55-0). As a polyhalogenated aromatic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound is not consistently available across all public domains. The guidance herein is synthesized from the established safety profiles of structurally similar halogenated aromatic compounds and universal principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and to perform a risk assessment before handling this chemical.[1]
Chemical Profile and Hazard Assessment
This compound is an organic building block used in chemical synthesis, particularly in pharmaceutical research.[2][3] Its structure, featuring a phenyl ring substituted with bromine, fluorine, and a hydroxymethyl group, dictates its classification and handling requirements.[2]
Based on data from analogous compounds, this compound should be presumed to be an irritant to the skin, eyes, and respiratory system.[4][5] Halogenated organic compounds as a class are subject to stringent environmental regulations due to their potential for persistence and the hazardous byproducts that can form during improper degradation.[6]
| Property | Value | Source |
| CAS Number | 162744-55-0 | [3] |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.01 g/mol | [2] |
| Classification | Halogenated Organic Compound | [7][8] |
The Core Principle: Meticulous Waste Segregation
The foundational step in the proper disposal of this compound is strict segregation. As a brominated and fluorinated substance, it falls squarely into the halogenated organic waste category.[7]
Causality:
-
Regulatory Compliance & Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in facilities equipped with specialized scrubbers.[5][7][9] These scrubbers are necessary to neutralize the acid gases (e.g., hydrogen bromide, hydrogen fluoride) formed during combustion.[9] Mixing this waste with non-halogenated streams contaminates the entire volume, forcing all of it to be treated by this more complex and expensive method.
-
Cost Management: The disposal cost for halogenated waste can be up to three times higher than for non-halogenated organic waste due to the specialized incineration requirements.[10][11] Proper segregation is a direct and effective cost-control measure for any laboratory.
-
Safety: Never mix halogenated waste with incompatible materials such as strong acids, bases, or oxidizing agents.[11][12] Such mixing can lead to dangerous chemical reactions, pressure buildup, or the release of toxic fumes.
Step-by-Step Disposal Protocol
This protocol outlines the procedure from the point of generation to the final hand-off to EHS personnel.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles are mandatory.[1][13]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. If contamination occurs, change gloves immediately.[1][14]
-
Body Protection: A standard laboratory coat must be worn to protect against splashes.[1]
-
Work Environment: All handling of the solid compound, its solutions, and the initial waste collection must be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[10][14]
Step 2: Waste Containerization
The choice of waste container is critical for safe storage and prevention of leaks.
-
Select a Compatible Container: Use a designated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[12] Avoid metal cans, as halogenated solvents can degrade over time to produce acids that may corrode the container.[12]
-
Keep the Container Closed: The container lid must be securely fastened at all times, except when actively adding waste.[10][15] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Accurate and Thorough Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[10][15]
-
The label must include:
Step 4: Safe On-Site Accumulation
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Designated Area: The labeled, sealed container must be stored in your lab's designated SAA.[10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[12]
-
Segregation: Ensure the container is stored separately from incompatible waste streams, particularly acids, bases, and non-halogenated organic waste.[10][11]
Step 5: Final Disposal via EHS
Laboratory personnel do not perform the final disposal. The process concludes with a hand-off to trained professionals.
-
Request Pickup: When the waste container is approximately three-quarters full, or in accordance with your institution's policies, submit a chemical waste collection request to your EHS department.[10]
-
Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be destroyed via controlled, high-temperature incineration, which is the standard and environmentally responsible method for halogenated organic compounds.[5][7]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for waste containing this compound.
Caption: Decision workflow for proper waste stream characterization and handling.
Emergency Protocol: Spill Management
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency EHS number.
-
Manage Small Spills: For minor spills that you are trained and equipped to handle:
-
Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Wearing full PPE (double nitrile gloves, safety goggles, lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1][12][14]
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a designated, sealable bag or container. Label it as hazardous waste with the chemical name.[10][14]
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Dispose of all cleanup materials as halogenated organic waste.
-
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, reflecting the highest standards of laboratory practice.
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health & Radiation Safety. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
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Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2002, November 8). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Bromo-2,3-difluorophenyl)methanol
As researchers and scientists at the forefront of drug development, our daily work involves handling a vast array of chemical compounds. While routine can breed familiarity, it should never breed complacency. (4-Bromo-2,3-difluorophenyl)methanol (CAS No. 216393-67-8) is a key building block in synthetic chemistry, but its halogenated aromatic structure demands a rigorous and well-understood approach to personal safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in the principles of risk assessment and scientific causality, to ensure your safety when handling this compound. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical, and how to tailor your protection to the specific task at hand.
Understanding the Hazard: A Proactive Approach to Safety
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While comprehensive toxicological data for this specific compound is limited, we can infer its primary hazards based on analogous structures, such as 4-Bromo-2-fluorobenzyl alcohol.
Safety Data Sheets (SDS) for structurally similar compounds indicate the following primary hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate a baseline of protective equipment to prevent contact with skin, eyes, and the respiratory system. The core principle is to establish multiple barriers between you and the chemical hazard.
The Core PPE Ensemble: Your Non-Negotiable Baseline
For any work involving this compound, a standard set of PPE is mandatory. This forms the foundation of your safety protocol.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is your first line of defense against accidental splashes and contact with contaminated surfaces.
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes.[2] Chemical splash goggles are required to protect against splashes from any direction.[3] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3][4]
-
Appropriate Gloves: This is one of the most critical and nuanced choices. Nitrile gloves are a common and appropriate starting point for incidental contact and splash protection.[5] However, it is crucial to understand their limitations. Halogenated hydrocarbons can have poor resistance to nitrile, and breakthrough may occur in under a minute with thin gloves.[6][7] Therefore, if prolonged contact is possible, or if working with solutions, consider heavier nitrile gloves or double-gloving. Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs.[5]
Task-Specific PPE: A Risk-Based Approach
Different laboratory operations carry different levels of risk. Your PPE must be adapted accordingly. The following table provides guidance for common procedures.
| Laboratory Task | Potential Exposure Risk | Engineering Controls | Minimum Required PPE | Recommended Additional PPE |
| Weighing Solid | Low (Inhalation of dust, minor skin contact) | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Double gloves |
| Preparing Solutions | Moderate (Splashes, skin contact, vapor inhalation) | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (consider thicker or double) | Face shield, Chemical-resistant apron |
| Running Reaction / Workup | High (Splashes, spills, sustained vapor exposure) | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (consider thicker or double) | Face shield, Chemical-resistant apron |
| Column Chromatography | High (Splashes, spills, sustained vapor exposure) | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (consider thicker or double) | Face shield, Chemical-resistant apron |
Spill and Emergency Response
Preparedness is key to mitigating the impact of a spill.
For a small spill (contained within the fume hood):
-
Ensure your PPE is intact (goggles, lab coat, gloves).
-
Absorb the spill with an inert, dry material like vermiculite or sand.
-
Place the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[8]
-
Wipe the area with a suitable solvent (e.g., ethanol), and then soap and water. Collect all cleaning materials as hazardous waste.
For a large spill (outside of a fume hood):
-
Alert others in the lab immediately.
-
Evacuate the area.
-
Contact your institution's Environmental Health & Safety (EHS) office.
-
Do not attempt to clean up a large spill without proper training and respiratory protection.
The following diagram illustrates the decision-making workflow for PPE selection and spill response.
Caption: Risk assessment workflow for PPE selection and spill response.
Decontamination and Waste Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be collected as hazardous waste.
-
Segregation: Halogenated waste streams must be kept separate from non-halogenated waste to ensure proper disposal by your institution's EHS department.[9] Never dispose of brominated compounds down the drain.[10]
-
Labeling: Waste containers must be clearly labeled with a "hazardous waste" tag, listing all constituents.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spill cleanups must be collected in a sealed bag or container and disposed of as solid hazardous waste.[8]
-
Empty Containers: Rinse the empty chemical bottle three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as halogenated hazardous waste. Deface the label on the empty bottle before placing it in the appropriate glass recycling or disposal bin as per your institutional policy.
By adhering to these protocols, you create a self-validating system of safety that protects you, your colleagues, and the environment. This proactive and informed approach to PPE is the hallmark of a responsible and effective scientist.
References
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. [Link]
-
Bromine Safety Guideline. Washington State University. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
4-CHLORO-2-FLUORO-6-IODOANILINE Product Information. Arctom. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]
-
Waste Management Guidelines. McMaster University. [Link]
-
4-Chloro-2-fluoro-6-iodoaniline Product Information. Chemicalbridge. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
Ethidium Bromide Waste Disposal. Ohio University. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
Safety Guidelines for Handling Chemicals. HPE. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Are Nitrile Gloves Chemical Resistant. Hebei Titans Hongsen Medical Technology Co., Ltd. [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Safety Data Sheet: Methanol. Carl ROTH. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. mcrsafety.com [mcrsafety.com]
- 4. support.hpe.com [support.hpe.com]
- 5. Are Nitrile Gloves Chemical Resistant [fr.titanfine.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
